Obatoclax Mesylate
Description
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+; |
InChI Key |
ZVAGBRFUYHSUHA-CFWFSBERSA-N |
SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C/2\C(=C/C(=C\3/C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor's Mechanism of Action in Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obatoclax Mesylate (GX15-070) is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which cancer cells evade programmed cell death, contributing to tumorigenesis and therapeutic resistance.[2][3] Obatoclax, designed as a BH3 mimetic, functions as a pan-inhibitor, targeting multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, and notably, Mcl-1.[1][4] This broad-spectrum activity allows it to overcome resistance mechanisms associated with the functional redundancy of these survival proteins.[5] The primary mechanism of action of Obatoclax involves the disruption of the protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members, leading to the activation of the effector proteins BAX and BAK.[2][4] This triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[6]
Core Mechanism of Action: Antagonism of Anti-Apoptotic Bcl-2 Family Proteins
The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which can be categorized into three main subfamilies:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1/Bfl-1. These proteins prevent apoptosis by sequestering pro-apoptotic proteins.[7]
-
Pro-apoptotic effector proteins: BAX and BAK. Upon activation, these proteins oligomerize in the outer mitochondrial membrane, leading to MOMP.[6]
-
Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis by either directly activating BAX/BAK or by neutralizing the anti-apoptotic Bcl-2 proteins.[8]
In many cancer cells, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering BAX and BAK and preventing apoptosis.[4] Obatoclax mimics the action of BH3-only proteins by binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 family members.[8][9] This competitive binding displaces pro-apoptotic proteins like BIM, BAK, and BAX from their inhibitory complexes with Bcl-2, Bcl-xL, and Mcl-1.[1][10]
Pan-Inhibition and Overcoming Mcl-1-Mediated Resistance
A key feature of Obatoclax is its ability to inhibit a broad range of anti-apoptotic Bcl-2 proteins, including Mcl-1.[4][11] Mcl-1 is a critical survival protein in many cancers and a known mediator of resistance to more selective Bcl-2 inhibitors like ABT-737 (and its oral derivative, Navitoclax), which do not effectively target Mcl-1.[4][9] By antagonizing Mcl-1, Obatoclax can overcome this resistance, making it a potentially valuable therapeutic agent in tumors dependent on Mcl-1 for survival.[2][9]
The following diagram illustrates the central mechanism of Obatoclax in disrupting the inhibitory interactions within the Bcl-2 family, leading to the activation of apoptosis.
Quantitative Data on Obatoclax Activity
The efficacy of Obatoclax has been evaluated across a wide range of cancer cell lines, demonstrating its broad anti-tumor activity. The following tables summarize key quantitative data regarding its binding affinities and cytotoxic effects.
Binding Affinity of Obatoclax for Bcl-2 Family Proteins
The binding affinity of Obatoclax to various anti-apoptotic Bcl-2 family members has been determined by fluorescence polarization assays.
| Target Protein | Binding Affinity (Ki, nM) |
| Bcl-2 | 220[12] |
| Bcl-xL | 1000 - 7000[12] |
| Mcl-1 | 1000 - 7000[12] |
| Bcl-w | 1000 - 7000[12] |
| A1 | 1000 - 7000[12] |
| Bcl-b | 1000 - 7000[12] |
Note: Lower Ki values indicate higher binding affinity.
Cytotoxicity of Obatoclax (IC50 Values) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16[9][13] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046[9][13] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845[9][13] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382[9][13] |
| NB-10 | Neuroblastoma | 0.014 - 1.449[7] |
| SK-N-DZ | Neuroblastoma | 0.014 - 1.449[7] |
| IGR-N91 | Neuroblastoma | 0.014 - 1.449[7] |
| IGR-NB8 | Neuroblastoma | 0.014 - 1.449[7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Obatoclax.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to determine if Obatoclax disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.
-
Cell Lysis:
-
Treat cancer cells with Obatoclax or vehicle control for the desired time.
-
Harvest cells (e.g., 10 x 10^6 cells) and wash with ice-cold 1x PBS.
-
Resuspend the cell pellet in ice-cold 1% CHAPS lysis buffer (150 mmol/L NaCl, 10 mmol/L HEPES pH 7.4, 1% CHAPS, and protease inhibitors).[14]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet insoluble debris.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-Mcl-1 or anti-Bcl-2) overnight at 4°C with gentle rotation.[14]
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-BAK or anti-BIM) to assess the level of interaction.
-
Also, probe for the "bait" protein as a loading control.
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Collection:
-
Treat cells with Obatoclax for the desired time. Include a vehicle-treated negative control.
-
Collect both adherent and floating cells.
-
Wash the cells once with cold 1x PBS and centrifuge at 400 x g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.
-
Cell Preparation and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with Obatoclax or a vehicle control. Include a positive control such as FCCP (a mitochondrial uncoupling agent).
-
-
Staining with a Cationic Dye (e.g., JC-10):
-
After treatment, add a fluorescent cationic dye like JC-10 to each well.[18]
-
Incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
For JC-10, measure the fluorescence of both the monomeric form (Ex/Em = ~490/535 nm, green) and the aggregate form (Ex/Em = ~490/590 nm, red).[18]
-
Interpretation: In healthy cells with high MMP, the dye forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, provide a visual representation of a typical experimental workflow and the logical cascade of events initiated by Obatoclax.
Experimental Workflow for Assessing Obatoclax-Induced Apoptosis
Logical Cascade of Obatoclax's Apoptotic Action
Conclusion
This compound induces apoptosis in cancer cells through a well-defined mechanism centered on the inhibition of anti-apoptotic Bcl-2 family proteins. Its ability to act as a pan-inhibitor, particularly its activity against Mcl-1, positions it as a promising agent to overcome certain forms of resistance to more selective BH3 mimetics. The induction of apoptosis by Obatoclax is dependent on the activation of BAX and BAK, leading to mitochondrial dysfunction and the engagement of the downstream caspase cascade. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Obatoclax and other Bcl-2 family inhibitors in oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. rsc.org [rsc.org]
- 7. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. benchchem.com [benchchem.com]
- 12. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. chem-agilent.com [chem-agilent.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (formerly GX15-070) is a potent, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a compound that has been the subject of numerous preclinical and clinical investigations in oncology. By targeting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts the cellular machinery that allows cancer cells to evade programmed cell death (apoptosis), thereby promoting their demise.[1] This document details the scientific journey of Obatoclax, from its initial discovery to its synthesis and the experimental validation of its mode of action, presenting key quantitative data and methodologies for the scientific community.
Discovery and Development
This compound was discovered by Gemin X Pharmaceuticals as a novel therapeutic agent designed to overcome cancer's resistance to apoptosis.[2] The development of Obatoclax was rooted in the understanding that the overexpression of anti-apoptotic Bcl-2 family proteins is a common survival mechanism for many cancer cells, contributing to both tumorigenesis and resistance to conventional therapies. The compound was identified as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.
The development workflow of this compound followed a typical path for an investigational new drug, from preclinical evaluation to clinical trials.
Synthesis Pathway
A scalable, three-step synthesis for Obatoclax has been developed, starting from the commercially available 4-methoxy-3-pyrrolin-2-one.[3] The synthesis involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction and is completed by an acid-mediated condensation.[3]
The key steps in the synthesis are:
-
Haloformylation: This initial step introduces a formyl group onto the pyrrolinone ring system.
-
Suzuki Cross-Coupling: The functionalized pyrrolinone is then coupled with indole-2-boronic acid. This reaction is a cornerstone in carbon-carbon bond formation.[3]
-
Acid-Mediated Condensation: The final step involves the condensation of the intermediate with 2,4-dimethyl-1H-pyrrole in the presence of an acid catalyst to yield the final Obatoclax molecule.[3]
Mechanism of Action: Pan-Bcl-2 Family Inhibition
This compound functions as a pan-inhibitor of the anti-apoptotic Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][4] In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic proteins such as Bak and Bax, preventing them from oligomerizing and inducing apoptosis. In many cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism.
Obatoclax acts as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This binding displaces the pro-apoptotic proteins Bak and Bax, which are then free to form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and ultimately resulting in programmed cell death (apoptosis).
Quantitative Data
In Vitro Activity
The potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 25.85 | [4] |
| HT-29 | Colorectal Cancer | 40.69 | [4] |
| LoVo | Colorectal Cancer | 40.01 | [4] |
| KMS12PE | Multiple Myeloma | 52 - 1100 (range) | [2] |
| KMS18 | Multiple Myeloma | 52 - 1100 (range) | [2] |
| MY5 | Multiple Myeloma | 52 - 1100 (range) | [2] |
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Binding Affinity
This compound exhibits binding affinity for multiple anti-apoptotic Bcl-2 family members. The inhibition constant (Ki) is a measure of this binding affinity.
| Protein | Ki | Reference |
| Bcl-2 | 220 nM | [4] |
| Bcl-xL | ~1-7 µM | [4] |
| Mcl-1 | ~1-7 µM | [4] |
| Bcl-w | ~1-7 µM | [4] |
| A1 | ~1-7 µM | [4] |
| Bcl-B | ~1-7 µM | [4] |
Table 2: Binding Affinity (Ki) of this compound to Bcl-2 Family Proteins
Clinical Trial Data (Phase I)
Phase I clinical trials have been conducted to determine the safety and maximum tolerated dose (MTD) of this compound in patients with various malignancies.
| Trial Identifier | Patient Population | Infusion Schedule | MTD | Dose-Limiting Toxicities | Reference |
| GX001 | Solid Tumors/Lymphoma | 1-hour weekly | 1.25 mg/m² | Central Nervous System (CNS) toxicity | [5] |
| GX005 | Solid Tumors/Lymphoma | 3-hour weekly | 20 mg/m² | Improved tolerability vs. 1-hour infusion | [5] |
| N/A | Chronic Lymphocytic Leukemia | 3-hour every 3 weeks | 28 mg/m² | Neurologic (somnolence, euphoria, ataxia) | [6] |
| N/A | Solid Tumors (with topotecan) | 3-hour on days 1 & 3 (every 3 weeks) | 14 mg/m² (on days 1 & 3) | Neurologic (ataxia, mood alterations, somnolence) | [7][8] |
Table 3: Maximum Tolerated Dose (MTD) from Phase I Clinical Trials of this compound
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Immunoprecipitation and Western Blotting
This protocol is used to demonstrate the disruption of protein-protein interactions, such as the binding of Mcl-1 to Bak, by this compound.
Principle: Immunoprecipitation (IP) is used to isolate a specific protein (e.g., Mcl-1) from a cell lysate using an antibody. Western blotting is then used to detect the presence of other proteins (e.g., Bak) that were co-immunoprecipitated, indicating an interaction.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a suitable buffer to release the proteins.[11]
-
Immunoprecipitation:
-
Elution and SDS-PAGE:
-
Elute the protein complexes from the beads using a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Bak).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. A decrease in the co-immunoprecipitated Bak with Mcl-1 in Obatoclax-treated cells would indicate that Obatoclax disrupts their interaction.[13]
-
Fluorescence Polarization (FP) Assay
This protocol is used to quantify the binding affinity of this compound to Bcl-2 family proteins.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (tracer) derived from a BH3 domain will have low polarization. When it binds to a larger protein like Bcl-2, its tumbling slows, and polarization increases. An inhibitor that competes for the same binding site will displace the tracer, causing a decrease in polarization.[14]
Methodology:
-
Assay Components:
-
Recombinant Bcl-2 family protein.
-
A fluorescently labeled BH3 peptide tracer that binds to the Bcl-2 protein.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the Bcl-2 protein and the fluorescent tracer.
-
Add varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal curve to determine the IC50 value, which can then be used to calculate the Ki.[14]
Conclusion
This compound represents a significant effort in the development of targeted cancer therapies aimed at overcoming apoptosis resistance. Its discovery as a pan-Bcl-2 family inhibitor and its subsequent preclinical and clinical evaluation have provided valuable insights into the therapeutic potential of targeting this critical cell survival pathway. The synthesis of Obatoclax has been optimized for scalability, and its mechanism of action has been elucidated through a variety of experimental techniques. While the clinical development of Obatoclax has faced challenges, the knowledge gained from its study continues to inform the development of next-generation BH3 mimetics and other apoptosis-inducing agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of apoptosis-targeted cancer therapy.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. ulab360.com [ulab360.com]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Pan-Bcl-2 Inhibitor Obatoclax Mesylate: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a potent, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common feature in a wide variety of cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1] Obatoclax was developed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[2] This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its mechanism of action, induction of apoptosis and autophagy, and its effects on various cancer cell types.
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][3] This action prevents the sequestration of pro-apoptotic proteins like Bak and Bax.[1] The release and subsequent activation of Bak and Bax lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[4] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately leading to caspase activation and the execution of apoptosis.[5]
Beyond its role in apoptosis, Obatoclax has also been shown to induce autophagy, a cellular process of self-digestion.[6] The interplay between Obatoclax-induced apoptosis and autophagy is complex and can be cell-context dependent, with autophagy sometimes acting as a survival mechanism and at other times contributing to cell death.[7]
Data Presentation
Binding Affinity and Inhibitory Concentrations
Obatoclax exhibits broad-spectrum activity against anti-apoptotic Bcl-2 family proteins. Its binding affinity (Ki) and half-maximal inhibitory concentrations (IC50) have been determined in various assays and cancer cell lines.
| Target Protein | Binding Affinity (Ki) (µM) | Reference |
| Bcl-2 | 0.22 | [3] |
| Bcl-xL | 1-7 | [8] |
| Mcl-1 | 1-7 | [8] |
| Bcl-w | 1-7 | [8] |
| A1 | 1-7 | [8] |
| Bcl-b | 1-7 | [9] |
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 | 24, 48, 72 | [10] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | 24, 48, 72 | [10] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 | 24, 48, 72 | [10] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | 24, 48, 72 | [10] |
| KMS12PE | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |
| KMS18 | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |
| MY5 | Multiple Myeloma | 0.052-1.1 | Not Specified | [3] |
| HCT116 | Colorectal Carcinoma | 0.02585 | 72 | [8] |
| HT-29 | Colorectal Carcinoma | 0.04069 | 72 | [8] |
| LoVo | Colorectal Carcinoma | 0.04001 | 72 | [8] |
| EC109 | Esophageal Cancer | ~0.25 | 48 | [11] |
| EC109/CDDP | Esophageal Cancer (Cisplatin-resistant) | ~0.25 | 48 | [11] |
| HKESC-1 | Esophageal Cancer | Not Specified | Not Specified | [11] |
| HKESC-1/cis | Esophageal Cancer (Cisplatin-resistant) | Not Specified | Not Specified | [11] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Co-Immunoprecipitation of Bcl-2 Family Proteins
This protocol is a general guideline for the immunoprecipitation of Bcl-2 family protein complexes to study protein-protein interactions.
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse cells in cold RIPA buffer or 1% CHAPS buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Determine the protein concentration of the lysate.
-
Incubate 500 µg to 1 mg of total protein with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[12]
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody specific for the Bcl-2 family member of interest (e.g., anti-Bcl-2, anti-Mcl-1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the interacting proteins of interest.
-
Annexin V Apoptosis Assay by Flow Cytometry
This protocol outlines the steps to quantify apoptosis using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
-
Cell Preparation:
-
Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.
-
Harvest both adherent and suspension cells.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and a viability dye like PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Discriminate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Western Blotting for Bcl-2 Family Proteins
This is a general workflow for detecting the expression levels of Bcl-2 family proteins.
-
Sample Preparation:
-
Prepare total cell lysates as described in the co-immunoprecipitation protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a Bcl-2 family protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin, GAPDH).
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow to assess the function of this compound.
Conclusion
This compound is a promising anti-cancer agent that targets the core machinery of apoptosis regulation. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members makes it a potent inducer of cell death in a variety of cancer models. The dual induction of apoptosis and autophagy highlights the complex cellular responses to this compound, warranting further investigation to optimize its therapeutic potential, both as a single agent and in combination therapies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the multifaceted functions of this pan-Bcl-2 inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax Mesylate: A Pan-Bcl-2 Family Inhibitor Targeting Bcl-2, Mcl-1, and Bcl-xL
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Obatoclax Mesylate (GX15-070) is a potent, small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By acting as a BH3 mimetic, Obatoclax binds to the hydrophobic groove of multiple pro-survival Bcl-2 family members, including Bcl-2, Mcl-1, and Bcl-xL, thereby liberating pro-apoptotic proteins Bak and Bax to initiate programmed cell death.[3][4] This pan-inhibitory activity allows Obatoclax to overcome resistance mechanisms often associated with inhibitors targeting individual Bcl-2 family members.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action
The intrinsic apoptosis pathway is tightly regulated by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. In cancer cells, overexpression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL sequesters pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis.[5]
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins.[2][6] It binds to a broad spectrum of anti-apoptotic Bcl-2 family proteins, displacing the sequestered Bak and Bax.[3][7] This release allows Bak and Bax to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[8] Notably, Obatoclax's ability to inhibit Mcl-1 is crucial for overcoming resistance to other Bcl-2 inhibitors like ABT-737, which do not effectively target Mcl-1.[3][4]
Quantitative Data
In Vitro Efficacy
Obatoclax has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference(s) |
| Acute Myeloid Leukemia (AML) | ||||
| MOLM13 | AML | 4 - 160 | 24, 48, 72 | [9][10] |
| MV-4-11 | AML | 6 - 46 | 24, 48, 72 | [9][10] |
| Kasumi 1 | AML | 8 - 845 | 24, 48, 72 | [9][10] |
| OCI-AML3 | AML | 12 - 382 | 24, 48, 72 | [9][10] |
| HL-60 | AML | Induces apoptosis at 100nM | 24, 48, 72 | [11][12] |
| Multiple Myeloma (MM) | ||||
| KMS12PE, KMS18, MY5, etc. | Multiple Myeloma | 52 - 1100 | Not Specified | [7] |
| Colorectal Cancer | ||||
| HCT116 | Colorectal Cancer | 25.85 | 72 | [6] |
| HT-29 | Colorectal Cancer | 40.69 | 72 | [6] |
| LoVo | Colorectal Cancer | 40.01 | 72 | [6] |
| Small Cell Lung Cancer (SCLC) | ||||
| H526, H146, DMS 114, H82, H345, H524, H196 | Small Cell Lung Cancer | 80 - 1040 | 96 | [13] |
| Acute Lymphoblastic Leukemia (ALL) | ||||
| MLL-AF4 ALL cell lines | Acute Lymphoblastic Leukemia | Varies (EC50 determined) | 72 | [14] |
| Other Cell Lines | ||||
| KARPAS-45 | Not Specified | 0.0317 µM | Not Specified | [7] |
| SK-MEL-30 | Melanoma | 0.355 µM | Not Specified | [7] |
| NALM-6 | B-cell Precursor Leukemia | 0.356 µM | Not Specified | [7] |
Binding Affinity
Obatoclax exhibits broad binding affinity for multiple anti-apoptotic Bcl-2 family proteins.
| Target Protein | Binding Affinity (Ki) | Assay Type | Reference(s) |
| Bcl-2 | 220 nM | Cell-free assay | [6][7] |
| Bcl-xL | ~1-7 µM | Not Specified | [6] |
| Mcl-1 | ~1-7 µM | Not Specified | [6] |
| Bcl-w | ~1-7 µM | Not Specified | [6] |
| A1 | ~1-7 µM | Not Specified | [6] |
| Bcl-b | ~1-7 µM | Not Specified | [6] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety and efficacy of this compound in various hematological malignancies and solid tumors.
| Trial Phase | Cancer Type | Key Findings | Reference(s) |
| Phase I | Advanced Chronic Lymphocytic Leukemia (CLL) | MTD established at 28 mg/m² over 3 hours every 3 weeks. Modest single-agent activity with 1 partial response out of 26 patients.[3][15] Reduction in circulating lymphocytes in 18 of 26 patients.[3][15] Activation of Bax and Bak was demonstrated in peripheral blood mononuclear cells.[3][15] | [3][15] |
| Phase I | Solid Tumor Malignancies (with Topotecan) | Recommended Phase II dose of Obatoclax is 14 mg/m² on days 1 and 3 with topotecan.[16][17] Two partial responses in SCLC patients.[16][17] Most common toxicities were neurologic.[16][17] | [16][17] |
| Phase II | Myelofibrosis | No significant clinical activity was observed at the dose and schedule evaluated.[18] | [18] |
| Phase I/II | Acute Myeloid Leukemia (AML) | Limited single-agent activity in previously untreated older AML patients.[19] | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Obatoclax on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.1N HCl in isopropanol or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.[9]
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with increasing concentrations of Obatoclax (e.g., 0.003–3µM) for the desired time points (e.g., 24, 48, 72 hours).[9] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Obatoclax.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Obatoclax for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[20]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins after Obatoclax treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-Bak, anti-Bax, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.[5]
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5][22]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using an ECL substrate and an imaging system.[22]
-
Normalize the intensity of the target protein bands to the loading control for semi-quantitative analysis.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to investigate the interaction between Bcl-2 family proteins and to determine if Obatoclax disrupts these interactions (e.g., the interaction between Mcl-1 and Bak).
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-Mcl-1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., Mcl-1) overnight at 4°C to form the antibody-antigen complex.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey," e.g., Bak).
Conclusion
This compound is a promising anti-cancer agent that targets multiple anti-apoptotic Bcl-2 family proteins, a key survival mechanism in many malignancies. Its pan-inhibitory profile, particularly its activity against Mcl-1, provides a strategy to overcome resistance to more selective Bcl-2 inhibitors. The data presented in this guide highlight its potent in vitro activity and modest but notable clinical activity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of Obatoclax and other pan-Bcl-2 inhibitors in various cancer models. Further research focusing on rational combination therapies and the identification of predictive biomarkers will be crucial for optimizing the clinical application of this compound.
References
- 1. Facebook [cancer.gov]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Validate User [ashpublications.org]
- 15. Phase I study of this compound (GX15-070), a small molecule pan-Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II study of this compound (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Multicenter Phase I/II Study of this compound Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. benchchem.com [benchchem.com]
The Role of Obatoclax Mesylate in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (GX15-070) is a small-molecule, pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Initially developed as an apoptosis-inducing agent for cancer therapy, a substantial body of evidence has revealed its potent ability to modulate autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which Obatoclax induces autophagy, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The role of Obatoclax-induced autophagy is multifaceted and often context-dependent, ranging from a cytoprotective survival mechanism to a form of programmed cell death, and can even involve the impairment of late-stage autophagic flux.[3][4][5]
Core Mechanism of Autophagy Induction
Obatoclax's primary mechanism for inducing autophagy stems from its function as a BH3 mimetic. It competitively binds to the BH3 domain-binding groove of multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[1][6] This action disrupts their inhibitory interaction with Beclin-1, a key autophagic protein that contains a BH3 domain.[7][8]
The sequestration of Beclin-1 by Bcl-2 family members at the endoplasmic reticulum is a critical negative regulatory checkpoint in the autophagy pathway.[8][9] By displacing Beclin-1 from this complex, Obatoclax liberates it to associate with the Class III phosphoinositide 3-kinase (PI3KC3 or Vps34).[10] The Beclin-1/Vps34 complex is central to the initiation of autophagy, catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. This PI3P-rich domain serves as a platform to recruit other autophagy-related (Atg) proteins, leading to the elongation and closure of the autophagosome. A hallmark of this process is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II).[11]
However, it is noteworthy that some studies have reported Obatoclax can induce autophagy through a Beclin-1-independent, but Atg7-dependent, mechanism, suggesting alternative pathways may be activated in certain cellular contexts.[6][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK [cronfa.swan.ac.uk]
A Technical Guide to the Preclinical Antitumor Activity of Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Obatoclax Mesylate (GX15-070) is a synthetically developed small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it has been a subject of extensive preclinical research for its potential as an antineoplastic agent across a wide range of cancers, including both hematological malignancies and solid tumors.[2][3] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its antitumor activity.
Core Mechanism of Action: Pan-Bcl-2 Family Inhibition
Obatoclax functions as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only pro-apoptotic proteins (e.g., Bim, Bid, Puma).[4] The primary anti-cancer mechanism of Obatoclax involves binding to the BH3-binding groove present on anti-apoptotic Bcl-2 family proteins.[5] This family includes Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[6][7]
In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing and inducing apoptosis.[1] By occupying the BH3-binding groove, Obatoclax competitively inhibits this interaction, liberating Bax and Bak.[1][8] The freed Bax and Bak can then homo-oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death (apoptosis).[5][9]
Notably, Obatoclax's ability to inhibit Mcl-1 is a key differentiator from other BH3 mimetics like ABT-737, which does not target Mcl-1.[7][8] Overexpression of Mcl-1 is a known resistance mechanism to many cancer therapies, including ABT-737.[8] Therefore, Obatoclax can overcome this form of resistance, making it a candidate for cancers dependent on Mcl-1 for survival.[8][10]
Beyond apoptosis, preclinical studies have shown that Obatoclax can also induce autophagy-dependent cell death and cell cycle arrest.[2][4]
Quantitative Preclinical Data
Binding Affinity & In Vitro Efficacy
The efficacy of Obatoclax has been demonstrated across a multitude of cancer cell lines. The tables below summarize its binding affinity for Bcl-2 family proteins and its cytotoxic activity (IC₅₀) in various cancer types.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| Bcl-2 | 0.22 µM (220 nM) | [4][11] |
| Bcl-xL | ~1-7 µM | [4][6] |
| Mcl-1 | ~1-7 µM | [4][6] |
| Bcl-w | ~1-7 µM | [4][6] |
| A1 | ~1-7 µM | [4][6] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC₅₀ (at 72h unless noted) | Reference |
|---|---|---|---|
| Multiple Myeloma | KMS12PE, KMS18, MY5, etc. (15/16 HMCLs) | 52 - 1100 nM (mean 246 nM) | [9][11] |
| Colorectal Cancer | HCT116 | 25.85 nM | [4][6] |
| Colorectal Cancer | HT-29 | 40.69 nM | [4][6] |
| Colorectal Cancer | LoVo | 40.01 nM | [4][6] |
| Oral Squamous Cell Carcinoma | Various | 50 - 450 nM (clonogenic inhibition) |[4][6] |
In Vivo Efficacy
Obatoclax has demonstrated single-agent antitumor activity in several mouse xenograft models.
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Type | Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Solid Tumors (e.g., Mammary, Colon, Prostate, Cervical) | Xenograft Mouse Models | Intravenous injection | Dose-dependent antitumor activity | [6][8] |
| Murine Lymphoma | Syngeneic Mouse Model | 5-10 mg/kg, i.p. for 5 days | Prolonged survival | [10] |
| Cholangiocarcinoma | Orthotopic Rat Model | Not specified | Significant tumor response |[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon preclinical findings. Below are representative protocols for key experiments used to evaluate Obatoclax.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Obatoclax on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Obatoclax.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Obatoclax at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. Facebook [cancer.gov]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 7. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Obatoclax Mesylate on Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which Obatoclax Mesylate induces mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis. We will explore its interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins, present quantitative data on its activity, and provide detailed experimental protocols for assessing its effects.
Core Mechanism of Action: Inducing MOMP
This compound is a small molecule antagonist of the Bcl-2 family of anti-apoptotic proteins.[1] The Bcl-2 family plays a pivotal role in regulating the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes both pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) and pro-apoptotic members (e.g., Bax, Bak, and the "BH3-only" proteins like Bid, Bim, Puma).[3][4]
In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic effector proteins Bax and Bak, preventing their activation and oligomerization.[1] Obatoclax, acting as a BH3 mimetic, binds to the hydrophobic groove of multiple pro-survival Bcl-2 proteins, including Mcl-1.[5][6][7] This action disrupts the inhibitory interaction between pro-survival proteins and pro-apoptotic proteins.[8]
The key consequences of this inhibition are:
-
Release of Pro-Apoptotic Proteins : Bax and Bak are liberated from sequestration by anti-apoptotic proteins.[1]
-
Activation and Oligomerization : Freed Bax and Bak undergo a conformational change, leading to their activation and subsequent homo-oligomerization within the outer mitochondrial membrane (OMM).[1][2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The Bax/Bak oligomers form pores in the OMM.[3][5]
-
Release of Apoptogenic Factors : These pores facilitate the release of proteins normally confined to the mitochondrial intermembrane space, most notably cytochrome c and SMAC (Second Mitochondria-derived Activator of Caspases), into the cytosol.[2][9][10]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9.[11] Caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by events like PARP cleavage.[5][10]
The induction of apoptosis by Obatoclax is dependent on the presence of Bax and Bak.[12]
Quantitative Data Presentation
The efficacy of Obatoclax has been quantified across various preclinical and clinical studies.
Table 1: Binding Affinity and Cellular Potency of Obatoclax
| Target Protein | Binding Affinity (Kᵢ) | Cell Line | IC₅₀ | Reference |
| Pan-Bcl-2 family | ~220 nM | Ovarian Cancer (8 lines) | 0.04 - 0.5 µM | [13][14] |
| Mcl-1 | Potent Antagonist | Cholangiocarcinoma | Not Specified | [3][6] |
| Bcl-xL | Not Antagonized | Not Applicable | Not Applicable | [3] |
Note: Obatoclax is characterized as a "pan-inhibitor" with relatively lower affinity across many Bcl-2 family members, contrasting with high-affinity, selective inhibitors like ABT-737.[7][13]
Table 2: Pharmacodynamic Effects of Obatoclax in Chronic Lymphocytic Leukemia (CLL) Patients
| Infusion Duration | Dose Level (mg/m²) | Patients with Activated Bax/Bak | Time to Peak Activation (hours) | Time to Resolution (hours) |
| 1 hour | 3.5 | 1/1 | 1 | 2 |
| 1 hour | 10 | 1/1 | 3 | > 4 |
| 1 hour | 14 | 3/4 | 1-2 | > 4 |
| 3 hours | 20 | 1/2 | 2 | 5 |
| 3 hours | 28 | 3/4 | 2-5 | > 5-8 |
| 3 hours | 40 | 3/3 | 3-4 | 5 - > 8 |
Data adapted from a Phase I study in patients with advanced CLL, demonstrating on-target Bax/Bak hetero-oligomer formation.[1][2]
Experimental Protocols
Assessing the impact of Obatoclax on mitochondrial function requires specific cellular and biochemical assays.
Protocol: Cytochrome c Release Assay via Western Blot
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
I. Cell Culture and Treatment:
-
Culture cells (e.g., 5 x 10⁷) to the desired confluency.
-
Treat cells with the desired concentrations of this compound for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
II. Mitochondria and Cytosol Fractionation:
-
Harvest cells by centrifugation (600 x g, 5 min, 4°C) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors).
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder (30-50 passes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[15]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the mitochondria. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix. This is the mitochondrial fraction .
III. Western Blot Analysis:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 10-20 µg) from both fractions onto a 12-15% SDS-PAGE gel.[15]
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Cytochrome c (e.g., 1 µg/mL).
-
Probe separate blots or strip and re-probe for loading controls: a mitochondrial marker (e.g., VDAC) to verify the purity of the mitochondrial fraction and a cytosolic marker (e.g., GAPDH) for the cytosolic fraction.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
An increase in cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.
Protocol: Detection of Activated Bax/Bak
This protocol detects the conformational change associated with the activation of Bax and Bak, a direct upstream event of MOMP.
I. Cell Preparation:
-
Treat cells with Obatoclax as described previously.
-
Harvest cells and isolate peripheral blood mononuclear cells (PBMNCs) if using blood samples, or use whole-cell lysates.[1]
II. Immunoprecipitation (for Activated Bax):
-
Lyse cells in a CHAPS-based lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Add a conformation-specific primary antibody, such as the anti-Bax 6A7 antibody, which recognizes an N-terminal epitope exposed only upon activation.[6]
-
Incubate to form antigen-antibody complexes.
-
Add protein A/G agarose beads to capture the complexes.
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the immunoprecipitated proteins and analyze by Western blot using a different Bax antibody.
III. Trypsin Digestion Assay (for Activated Bak):
-
Isolate mitochondria from treated and untreated cells as described in section 3.1.
-
Incubate the isolated mitochondria with a low concentration of trypsin (e.g., 125 µg/ml).[10]
-
Activated Bak undergoes a conformational change that exposes a trypsin-sensitive cleavage site, resulting in a characteristic cleavage pattern.
-
Analyze the mitochondrial lysates by SDS-PAGE and Western blot using an antibody against the N-terminus of Bak (BAK-NT).[10] A specific cleavage product will be apparent in samples with activated Bak.
Protocol: Caspase Activation and PARP Cleavage Assay
This protocol measures downstream markers of apoptosis execution that occur following MOMP and cytochrome c release.
I. Sample Preparation:
-
Treat cells with Obatoclax for the desired time.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
II. Western Blot Analysis:
-
Perform protein quantification on the total cell lysates.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for:
-
Cleaved Caspase-9: To detect the initiator caspase activated by the apoptosome.
-
Cleaved Caspase-3: To detect the primary effector caspase.[16]
-
Cleaved PARP: A key substrate of activated caspase-3. The cleavage of full-length PARP (~116 kDa) to its ~89 kDa fragment is a definitive marker of apoptosis.[5][16]
-
-
Use a loading control, such as GAPDH or β-Actin, to ensure equal protein loading.[10]
-
Incubate with a secondary antibody and visualize as described previously. An increase in the cleaved forms of caspases and PARP indicates apoptosis induction.
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 5. oaepublish.com [oaepublish.com]
- 6. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. researchgate.net [researchgate.net]
The Pan-Bcl-2 Inhibitor Obatoclax Mesylate: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (GX15-070) is a small molecule inhibitor that targets multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] While its primary mechanism of action is the induction of apoptosis, a growing body of evidence reveals a distinct and significant impact on cell cycle progression, largely independent of its pro-apoptotic functions.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impedes the cell cycle, focusing on the induction of G1/G0 phase arrest. It summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating the anti-proliferative properties of Obatoclax and its potential in cancer therapy.
Core Mechanism: Induction of G1/G0 Phase Arrest
Sublethal concentrations of this compound have been consistently shown to induce cell cycle arrest in the G1 or G0/G1 phase across various cancer cell lines, including colorectal, esophageal, and acute myeloid leukemia.[3][4][5] This effect is a key component of its anti-proliferative activity, distinct from its role in promoting apoptosis.[4] The G1 phase is a critical checkpoint for cell growth and division, and its arrest prevents cells from entering the S phase, where DNA replication occurs.
Molecular Mediators of G1 Arrest
The Obatoclax-induced G1 arrest is orchestrated by the modulation of key cell cycle regulatory proteins:
-
Upregulation of p21waf1/Cip1 and p27Kip1 : These cyclin-dependent kinase inhibitors (CKIs) are crucial for halting the cell cycle.[3] Their increased expression in response to Obatoclax leads to the inactivation of Cyclin-CDK complexes that are necessary for G1/S transition.[3]
-
Downregulation of Cyclin D1 : As a critical driver of the G1 phase, the reduction of Cyclin D1 is a pivotal event in Obatoclax's mechanism of action.[3][6]
Notably, this G1-phase arrest has been demonstrated to be independent of the canonical Bcl-2 protein family inhibition in certain cellular contexts. For instance, overexpression of anti-apoptotic Bcl-2 proteins or the knockdown of the pro-apoptotic proteins Bak and Bax did not reverse the cell cycle arrest induced by Obatoclax.[3][4]
Signaling Pathways
Two primary signaling pathways have been identified through which this compound exerts its effects on the cell cycle.
The p38/p21waf1/Cip1 Signaling Pathway
In human esophageal cancer cells, Obatoclax has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway.[4][7] Activated p38, in turn, leads to the upregulation of p21waf1/Cip1, which then enforces the G1/G0 phase arrest.[4] Pharmacological inhibition of p38 was found to block the Obatoclax-induced expression of p21 and abolish the cell cycle arrest, confirming the critical role of this pathway.[4][7]
Cyclin D1 Proteasomal Degradation
In colorectal cancer cells, Obatoclax has been found to target Cyclin D1 for proteasome-mediated degradation.[6][8] This is a novel mechanism contributing to its anti-proliferative effects. The degradation of Cyclin D1 can be initiated by its phosphorylation at threonine 286 (T286), which signals for ubiquitination and subsequent destruction by the proteasome.[8] However, Obatoclax has been shown to induce Cyclin D1 degradation through both T286 phosphorylation-dependent and -independent mechanisms, depending on the specific cell line.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: Effect of Obatoclax on Cell Cycle Distribution in Colorectal Cancer Cells
Data from a 24-hour treatment period.[8]
| Cell Line | Obatoclax Conc. (nM) | % of Cells in G1 Phase (Mean ± SD) |
| HCT116 | 0 (Control) | 55.2 ± 2.1 |
| 50 | 63.8 ± 2.5 | |
| 100 | 71.4 ± 3.0 | |
| 200 | 78.9 ± 3.3 | |
| HT-29 | 0 (Control) | 60.1 ± 2.3 |
| 50 | 68.7 ± 2.8 | |
| 100 | 75.3 ± 3.1 | |
| 200 | 82.1 ± 3.5 |
Table 2: Effect of Obatoclax on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines
IC50 values after 72 hours of treatment.[9]
| Cell Line | IC50 Range (µM) |
| MOLM13 | 0.004–0.16 |
| MV-4-11 | 0.009–0.046 |
| Kasumi 1 | 0.008–0.845 |
| OCI-AML3 | 0.012–0.382 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to investigate the impact of this compound on cell cycle progression.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest approximately 1 x 106 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in 3 mL of PBS, and centrifuge again.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step permeabilizes the cells and fixes them.
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes. (Cells can be stored at 4°C in 70% ethanol for several weeks).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol supernatant carefully. Wash the pellet twice with 3 mL of PBS. After the final wash, resuspend the pellet in 50 µL of RNase A solution to degrade any RNA, which can also be stained by PI.
-
DNA Staining: Add 400 µL of PI staining solution to the cell suspension. Mix well.
-
Final Incubation: Incubate the cells at room temperature for 10-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use software to gate out doublets and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, such as Cyclin D1, p21, and p27.[4][11]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: After treatment with Obatoclax, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Denaturation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., Cyclin D1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin or GAPDH to normalize the data.
Conclusion
This compound demonstrates a significant, multi-faceted impact on cell cycle progression, primarily through the induction of a G1/G0 phase arrest. This effect is mediated by the upregulation of CDKIs like p21 and p27, and the downregulation of the key G1 driver, Cyclin D1. The elucidation of the underlying p38/p21 and Cyclin D1 degradation pathways provides a deeper understanding of its anti-proliferative mechanisms, which appear to be at least partially independent of its Bcl-2 inhibitory function. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of Obatoclax as a potent anti-cancer agent that not only induces apoptosis but also effectively halts the proliferative capacity of cancer cells.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obatoclax induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obatoclax, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot protocol | Abcam [abcam.com]
Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor for Overcoming Apoptosis Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Resistance to apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. A key mechanism underlying this resistance is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. These proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing the initiation of the mitochondrial apoptotic cascade.[1][2] Obatoclax Mesylate (GX15-070) is a small-molecule, pan-inhibitor of the Bcl-2 family, developed to counteract this resistance.[3][4] By targeting multiple anti-apoptotic members, including Bcl-2, Bcl-xL, Bcl-w, and notably Mcl-1, Obatoclax restores the cell's ability to undergo apoptosis and has shown potential as a single agent and in combination therapies to overcome resistance to other anticancer agents.[1][3][5]
Core Mechanism of Action: BH3 Mimicry
Obatoclax functions as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins (e.g., Bad, Bim, Bid), which are natural antagonists of the anti-apoptotic Bcl-2 family.[2] The anti-apoptotic Bcl-2 proteins possess a hydrophobic groove to which BH3-only proteins, as well as the effector proteins Bax and Bak, bind. By occupying this groove, Obatoclax competitively inhibits the protein-protein interactions that sequester Bax and Bak.[1][6]
This inhibitory action leads to:
-
Release of Pro-Apoptotic Effectors: Freed from sequestration by anti-apoptotic proteins, Bax and Bak are able to oligomerize on the outer mitochondrial membrane.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak complexes form pores in the mitochondrial membrane.
-
Initiation of Apoptotic Cascade: MOMP allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, which in turn activates caspases and executes the apoptotic program.[2]
A crucial feature of Obatoclax is its ability to inhibit Myeloid Cell Leukemia-1 (Mcl-1).[5][7] Mcl-1 is a frequently overexpressed anti-apoptotic protein that is a primary driver of resistance to more selective Bcl-2 inhibitors like ABT-737, which do not target Mcl-1.[1][5] By antagonizing Mcl-1, Obatoclax can overcome this specific and clinically relevant form of drug resistance.[5]
Alternative Mechanisms: Autophagy Modulation
Beyond direct apoptosis induction, Obatoclax has been shown to modulate autophagy, a cellular degradation process. This can be either a pro-death or a pro-survival mechanism depending on the cellular context.
-
Induction of Autophagy: At sub-cytotoxic concentrations, Obatoclax can disrupt the interaction between Mcl-1 and Beclin-1, a key protein in the initiation of autophagy.[8][9] This disruption frees Beclin-1 to initiate the formation of autophagosomes, which can lead to a form of programmed cell death known as autophagic cell death, particularly in cells where the apoptotic pathway is compromised.[8][9]
-
Inhibition of Autophagic Flux: Conversely, other studies show that Obatoclax can accumulate in lysosomes, impairing their function and blocking the final step of autophagy—the fusion of autophagosomes with lysosomes to form autolysosomes.[10] This blockage of autophagic flux leads to the accumulation of cellular waste and can be cytotoxic.[10]
Data Presentation
Quantitative data from preclinical and clinical studies highlight the activity of Obatoclax across various cancer types.
Table 1: Preclinical Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.052 - 1.1 | [11] |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | [12] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | [12] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | [12] |
| A101D | Melanoma | 0.0205 | [13] |
| IGR-1 | Melanoma | 0.0207 | [13] |
| PSN1 | Pancreatic Cancer | 0.0218 | [13] |
| IGROV-1 | Ovarian Cancer | 0.0221 |[13] |
Table 2: Summary of Phase I/II Clinical Trial Data
| Malignancy | Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RPTD) | Key Outcomes & Toxicities | Citation |
|---|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Single agent, 3-hour infusion every 3 weeks | MTD: 28 mg/m² | 1 partial response (4%); reduction in circulating lymphocytes in 18/26 patients. Dose-limiting neurologic toxicities (somnolence, euphoria, ataxia). | [1] |
| Solid Tumors | Combination with Topotecan | RPTD: 14 mg/m² on days 1 and 3 | Most common toxicities were transient and neurologic. | [2] |
| Non-Small-Cell Lung Cancer (NSCLC) | Combination with Docetaxel | Not specified | Tolerable, but minimal response. Neutropenia was a common adverse event. | [14][15] |
| Myelofibrosis | Single agent, 24-hour infusion every 2 weeks | 60 mg fixed dose | No significant clinical activity at the tested dose and schedule. Most common adverse events were low-grade ataxia and fatigue. | [16] |
| Acute Myeloid Leukemia (AML) (Older Patients) | Single agent, 3-hour or 24-hour infusion for 3 days | 30 mg/day (3-hr infusion) | No complete responses. Most common toxicities were neurologic (somnolence, dizziness, ataxia). |[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add various concentrations of this compound (dissolved in DMSO, then diluted in media) to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[11]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.[12]
Co-Immunoprecipitation (Co-IP) for Protein Interactions
-
Cell Treatment: Treat cells with Obatoclax or vehicle control for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Mcl-1) overnight at 4°C.
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-Bak) to determine if the interaction was disrupted by Obatoclax treatment.[18]
This compound represents a multifaceted approach to overcoming apoptosis resistance in cancer. Its primary mechanism as a pan-Bcl-2 inhibitor, particularly its ability to antagonize Mcl-1, allows it to restore the intrinsic apoptotic pathway in tumor cells that have become resistant to conventional therapies and more selective BH3 mimetics.[1][5] Furthermore, its ability to modulate autophagy provides an alternative route to inducing cell death.[8][10] While single-agent efficacy in clinical trials has been modest, the preclinical data strongly support its use in rational combination therapies.[3][19][20] By targeting the central regulators of apoptosis, Obatoclax can lower the threshold for cell death, potentially re-sensitizing resistant tumors to a wide range of cytotoxic and targeted agents. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from Obatoclax-based combination strategies.
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of autophagy-dependent necroptosis is required for childhood acute lymphoblastic leukemia cells to overcome glucocorticoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obatoclax and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 13. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. This compound, a Pan–Bcl-2 Inhibitor, in Combination with Docetaxel in a Phase 1/2 Trial in Relapsed Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obatoclax - Explore the Science & Experts | ideXlab [idexlab.com]
- 16. Phase II study of this compound (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multicenter Phase I/II Study of this compound Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Obatoclax effects on MCL1 addiction in mesothelioma and activity in vivo. - ASCO [asco.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Combinations of proteasome inhibitors with obatoclax are effective for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Obatoclax Mesylate in In Vitro Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obatoclax Mesylate (GX15-070) is a small molecule inhibitor that targets the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] By binding to the BH3-binding groove of these proteins, Obatoclax disrupts their interaction with pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis in cancer cells where these anti-apoptotic proteins are often overexpressed.[3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT assay.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | 72 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.008 - 0.845 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | 72 |
| KMS12PE | Multiple Myeloma | 0.052 - 1.1 | 48-72 |
| KMS18 | Multiple Myeloma | 0.052 - 1.1 | 48-72 |
| MY5 | Multiple Myeloma | 0.052 - 1.1 | 48-72 |
| HCT116 | Colorectal Cancer | 0.026 | 72 |
| HT-29 | Colorectal Cancer | 0.041 | 72 |
| LoVo | Colorectal Cancer | 0.040 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[1][2][5][6]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.003 µM to 3 µM).[5][6]
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro cell viability assay.
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
Application Notes and Protocols for the Use of Obatoclax Mesylate in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] As a BH3 mimetic, it targets multiple members of this family, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[3][4] By binding to the BH3-binding groove of these anti-apoptotic proteins, this compound prevents them from sequestering the pro-apoptotic proteins Bax and Bak.[2][5] This leads to the activation of the intrinsic apoptotic pathway, making it a compound of significant interest in cancer research. The clonogenic assay, a well-established in vitro method, is crucial for assessing the long-term effects of cytotoxic agents like this compound on the reproductive viability of cancer cells.[4] These application notes provide detailed protocols and data for utilizing this compound in clonogenic assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on the clonogenic potential and viability of various cancer cell lines.
Table 1: IC50 Values of this compound in Clonogenic and Viability Assays
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| T24 | Muscle Invasive Bladder Cancer | Clonogenic Assay | ~20 nM | [4] |
| MOLM13 | Acute Myeloid Leukemia | Viability Assay (72h) | 0.004–0.16 µM | [6] |
| MV-4-11 | Acute Myeloid Leukemia | Viability Assay (72h) | 0.009–0.046 µM | [6] |
| Kasumi 1 | Acute Myeloid Leukemia | Viability Assay (72h) | 0.008–8.45 µM | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | Viability Assay (72h) | 0.012–0.382 µM | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Viability Assay | 52 to 1100 nM | [3] |
| SCLC Cell Lines (H526, H146, DMS 114, H82, H345, H524, H196) | Small Cell Lung Cancer | Viability Assay (96h) | 0.08 to 1.04 µM | [7] |
Table 2: Concentration-Dependent Inhibition of Colony Formation by this compound
| Cell Line | Cancer Type | Obatoclax Concentration | Inhibition of Colony Formation | Reference |
| Murine Eμ-Myc Lymphoma | Lymphoma | 1 µM | Strong Inhibition | [1] |
| HCT116, HT-29, LoVo | Colorectal Cancer | 100 nM, 200 nM | Significant Suppression | [8] |
| Primary AML Samples | Acute Myeloid Leukemia | 75 to 100 nM | Inhibition of Clonogenicity | [5] |
| MOLM13, MV-4-11, Kasumi 1, OCI-AML3 | Acute Myeloid Leukemia | 3, 10, 30, 100 nM | Significant Reduction (p < 0.05) | [6][9] |
Signaling Pathway of this compound
This compound functions by inhibiting the anti-apoptotic Bcl-2 family proteins, which leads to the activation of the intrinsic apoptosis pathway.
Mechanism of this compound Action.
Experimental Protocols
This section provides a detailed protocol for conducting a clonogenic assay to evaluate the efficacy of this compound.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Fixation solution: 1:3 mixture of acetic acid and methanol
-
Staining solution: 0.5% Crystal Violet in methanol
-
Sterile, deionized water
Experimental Workflow
The general workflow for a clonogenic assay with this compound is depicted below.
Clonogenic Assay Experimental Workflow.
Detailed Procedure
-
Cell Preparation:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
When cells reach 70-80% confluency, aspirate the culture medium and wash with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and prepare a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Based on the expected cytotoxicity of this compound, seed an appropriate number of cells into 6-well or 12-well plates. For untreated controls, a lower cell number (e.g., 200-500 cells/well) is typically sufficient. For treated groups, a higher cell number may be necessary to obtain countable colonies.
-
Allow cells to attach and resume proliferation for 12-24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., from low nM to low µM) to determine the dose-response relationship.[6][9]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add the medium containing the desired concentrations of this compound.
-
The duration of drug exposure can vary. For continuous exposure, the drug-containing medium is left on for the entire incubation period. For a pulse treatment, cells are exposed for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh, drug-free medium.
-
-
Incubation for Colony Formation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Monitor the plates periodically to ensure the medium does not evaporate and to check for contamination.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Aspirate the fixation solution.
-
Add the 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 15-30 minutes.
-
Carefully remove the staining solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.
-
Conclusion
The clonogenic assay is a powerful tool to assess the long-term cytotoxic effects of this compound. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to investigate the impact of this pan-Bcl-2 inhibitor on the reproductive integrity of cancer cells. Careful optimization of cell seeding density and drug concentration is crucial for obtaining reliable and reproducible results.
References
- 1. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Obatoclax Mesylate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft mouse model studies to evaluate the in vivo efficacy of Obatoclax Mesylate, a pan-Bcl-2 family inhibitor. Detailed protocols for key experimental procedures are included to ensure reproducibility and accuracy.
Introduction to this compound
This compound (GX15-070) is a small molecule inhibitor that targets multiple anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By binding to the BH3-binding groove of these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bax and Bak.[3][4] This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis (programmed cell death) in cancer cells.[3][5] Preclinical studies have demonstrated its potential as a single agent and in combination with other chemotherapeutic agents in a variety of solid tumors and hematological malignancies.[3][6][7]
Mechanism of Action Signaling Pathway
This compound functions as a BH3 mimetic, inhibiting the pro-survival Bcl-2 family proteins. This action releases the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization, mitochondrial dysfunction, and caspase activation, culminating in apoptosis.
Caption: this compound signaling pathway.
Experimental Design for Xenograft Mouse Models
A well-designed xenograft study is crucial for evaluating the anti-tumor activity of this compound. The following workflow outlines the key steps.
Caption: Experimental workflow for a xenograft study.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various xenograft models.
Table 1: Single-Agent Activity of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| Cervical Cancer | C33A | SCID | 0.5 mg/kg, daily | IV | High antitumor activity | [8] |
| Colon Carcinoma | SW480 | BALB/c or SCID | Not specified | IV | Antitumor activity observed | [8] |
| Prostate Cancer | PC3 | BALB/c or SCID | Not specified | IV | Antitumor activity observed | [8] |
| Breast Cancer | 4T1 | BALB/c | Not specified | IV | Antitumor activity observed | [8] |
| Oral Cancer | SCC029B | Xenograft Mouse | 5 mg/kg (cumulative) | Not specified | Significant reduction in mean tumor volume | [9] |
| Mesothelioma | REN, MSTO-211H | Xenograft Mouse | 8 mg/kg | Not specified | Significantly reduced tumor growth | [10] |
Table 2: Combination Therapy with this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | Route | Outcome | Reference |
| Myeloid Leukemia | U937 | Nude | Sorafenib (80 mg/kg) + Obatoclax (3.5 mg/kg) | Not specified | Significantly enhanced tumor growth inhibition | [11] |
| CNS & Mammary Tumors | Not specified | Orthotopic | Lapatinib + Obatoclax | Not specified | Prolonged survival | [12] |
| Neuroblastoma | Not specified | Xenograft Mouse | Hydroxychloroquine + Obatoclax | Not specified | Significantly decreased tumor growth and metastases | [13][14] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
1. Cell Culture and Preparation:
-
Culture selected cancer cell lines (e.g., HCT116, A549, PC-3) in appropriate media and conditions to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend cells in serum-free media or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.
2. Animal Handling and Inoculation:
-
Use immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-30 gauge needle.
3. Tumor Growth Monitoring:
-
Monitor mice for tumor appearance.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
Protocol 2: this compound Formulation and Administration
1. Formulation:
-
For general use: Prepare a vehicle of 9.6% PEG300, 0.4% Polysorbate 20, and 5% Dextrose in sterile water.
-
For the 4T1 tumor model: A formulation of 9.48% PEG and 0.38% Polysorbate 20 has been reported.[8]
-
Dissolve this compound in the vehicle to the desired final concentration.
2. Administration:
-
Route: Intravenous (IV) via tail vein or intraperitoneal (IP) injections are common.
-
Dose and Schedule: Dosing can range from 0.5 mg/kg to 8 mg/kg, administered daily, on consecutive days, or intermittently (e.g., twice weekly) depending on the study design and tolerance.[8][10][11]
Protocol 3: Assessment of In Vivo Efficacy
1. Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes and body weights throughout the treatment period.
-
At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
2. Endpoint Analysis:
-
At the study endpoint, euthanize mice and excise tumors.
-
A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry and another portion can be snap-frozen for molecular analysis.
Protocol 4: Pharmacodynamic (PD) Assays
1. Immunohistochemistry (IHC) for Cleaved Caspase-3:
-
Paraffin-embed and section the formalin-fixed tumors.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against cleaved caspase-3.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add substrate and counterstain with hematoxylin.
-
Quantify the percentage of cleaved caspase-3 positive cells.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Use a commercial TUNEL assay kit and follow the manufacturer's instructions.
-
Briefly, deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualize the labeled cells using fluorescence microscopy.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
References
- 1. Lapatinib and Obatoclax Kill Tumor Cells through Blockade of ERBB1/3/4 and through Inhibition of BCL-xL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bax-mediated mechanism for obatoclax-induced apoptosis of cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lapatinib and obatoclax kill tumor cells through blockade of ERBB1/3/4 and through inhibition of BCL-XL and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Obatoclax, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Obatoclax Mesylate and Sorafenib Combination Therapy in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Resistance to standard chemotherapy and disease relapse remain significant clinical challenges. A promising therapeutic strategy involves the combination of targeted agents to overcome resistance mechanisms and enhance anti-leukemic activity. This document outlines the preclinical rationale and experimental protocols for the combination of Obatoclax Mesylate, a pan-Bcl-2 family inhibitor, and Sorafenib, a multi-kinase inhibitor, in AML models.
Sorafenib, while known to inhibit receptor tyrosine kinases like FLT3, also down-regulates the anti-apoptotic protein Mcl-1.[1][2] However, resistance can emerge due to the compensatory upregulation of other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[3] this compound is a small molecule inhibitor that targets multiple pro-survival Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1.[1] The combination of these two agents has been shown to synergistically induce apoptosis in AML cells, offering a potential therapeutic avenue for this disease.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and Sorafenib in AML cell lines and primary patient samples.
Table 1: Synergistic Cytotoxicity of Sorafenib and Obatoclax in AML Cell Lines
| Cell Line | Drug Combination | Concentration | % Apoptosis (Annexin V) | Combination Index (CI) |
| U937 | Sorafenib | 5 µM | 15% | |
| Obatoclax | 150 nM | 10% | ||
| Sorafenib + Obatoclax | 5 µM + 150 nM | 60% | < 1.0 | |
| HL-60 | Sorafenib | 7.5 µM | 20% | |
| Obatoclax | 250 nM | 12% | ||
| Sorafenib + Obatoclax | 7.5 µM + 250 nM | 75% | < 1.0 | |
| MV4-11 | Sorafenib | 2.5 µM | 25% | |
| Obatoclax | 100 nM | 8% | ||
| Sorafenib + Obatoclax | 2.5 µM + 100 nM | 65% | < 1.0 |
Data adapted from studies demonstrating a synergistic interaction (CI < 1.0) between sorafenib and obatoclax in inducing apoptosis in various AML cell lines after 48 hours of treatment.
Table 2: Efficacy of Combination Therapy in Primary AML Blasts
| Patient Sample | FLT3 Status | Drug Combination (48h) | % Cell Death (7-AAD) |
| AML#1 | Wild-type | Sorafenib (7.5µM) | ~20% |
| Obatoclax (0.5µM) | ~15% | ||
| Sorafenib + Obatoclax | ~60% | ||
| AML#2 | Wild-type | Sorafenib (7.5µM) | ~18% |
| Obatoclax (0.5µM) | ~12% | ||
| Sorafenib + Obatoclax | ~55% | ||
| AML#3 | FLT3-ITD | Sorafenib (7.5µM) | ~30% |
| Obatoclax (0.5µM) | ~10% | ||
| Sorafenib + Obatoclax | ~70% | ||
| AML#4 | Wild-type | Sorafenib (7.5µM) | ~22% |
| Obatoclax (0.5µM) | ~18% | ||
| Sorafenib + Obatoclax | ~65% |
Results show a significant increase in cell death in primary AML patient blasts treated with the combination compared to single agents.[1] The formula used for specific cell death was: ([treatment − control]/[100 − control]) × 100.[1]
Table 3: In Vivo Efficacy in a U937 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | ~1200 | 0% |
| Obatoclax | 3.5 mg/kg | ~1000 | ~17% |
| Sorafenib | 80 mg/kg | ~600 | 50% |
| Sorafenib + Obatoclax | 80 mg/kg + 3.5 mg/kg | ~200 | ~83% |
Combined treatment with sorafenib and obatoclax resulted in a pronounced reduction in tumor growth in a leukemia xenograft murine model.[1]
Signaling Pathway and Mechanism of Action
The synergistic lethality of the Obatoclax and Sorafenib combination is rooted in their complementary effects on the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability and Apoptosis Assay
This protocol is used to assess the cytotoxic effects of the drug combination on AML cells.
-
Materials:
-
AML cell lines (e.g., U937, HL-60) or primary AML blasts
-
RPMI-1640 medium with 10% FBS
-
Sorafenib (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit or 7-AAD solution
-
Flow cytometer
-
-
Procedure:
-
Seed AML cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare drug dilutions in culture medium from stock solutions.
-
Treat cells with vehicle (DMSO), Sorafenib alone, Obatoclax alone, or the combination at desired concentrations.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
For apoptosis analysis, resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye (Propidium Iodide or 7-AAD) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Calculate the percentage of apoptotic cells (Annexin V positive) and dead cells (viability dye positive).
-
2. Western Blot Analysis for Protein Expression
This protocol is used to investigate the molecular mechanism of action by assessing changes in key apoptosis-related proteins.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bim, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
-
3. In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of the combination therapy in a murine model.
-
Animals:
-
6-8 week old immunodeficient mice (e.g., Nude or NSG)
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10^6 U937 cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups: Vehicle control, Sorafenib alone, Obatoclax alone, and the combination.
-
Administer Sorafenib (e.g., 80 mg/kg) daily via oral gavage.
-
Administer Obatoclax (e.g., 3.5 mg/kg) via intraperitoneal injection on a specified schedule (e.g., 5 days on, 2 days off).
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
The combination of this compound and Sorafenib demonstrates significant synergistic anti-leukemic activity in preclinical AML models.[1][2][4] The mechanism involves the dual inhibition of Mcl-1 by Sorafenib and other key anti-apoptotic Bcl-2 family members by Obatoclax, leading to enhanced, Bim-dependent apoptosis.[1][3] The provided protocols offer a framework for researchers to further investigate this promising combination therapy for the treatment of Acute Myeloid Leukemia.
References
- 1. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergy of Obatoclax Mesylate with Cisplatin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic effects of Obatoclax Mesylate and cisplatin in vitro. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a small molecule BH3 mimetic that functions as a pan-inhibitor of the anti-apoptotic Bcl-2 family of proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] Cisplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers.[3] The combination of Obatoclax and cisplatin has been shown to synergistically induce apoptosis and overcome drug resistance in several cancer cell lines.[2][4][5] This document outlines the protocols to quantitatively assess this synergy in a laboratory setting.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Assay Type | IC50 (nM) | Reference |
| T24 (Bladder Cancer) | MTT Assay | 20 | [6] |
| Clonogenic Assay | 45 | [6] | |
| 5637 (Bladder Cancer) | MTT Assay | 28 | [6] |
| Clonogenic Assay | 75 | [6] | |
| TCCSuP (Bladder Cancer) | MTT Assay | 70 | [6] |
| Clonogenic Assay | 90 | [6] | |
| H526 (SCLC) | MTS Assay | <200 | [7] |
| H146 (SCLC) | MTS Assay | <200 | [7] |
| DMS 114 (SCLC) | MTS Assay | <200 | [7] |
| H82 (SCLC) | MTS Assay | <200 | [7] |
| H345 (SCLC) | MTS Assay | >200 | [7] |
| H524 (SCLC) | MTS Assay | >200 | [7] |
| H196 (SCLC) | MTS Assay | >200 | [7] |
| MOLM13 (AML) | MTT Assay | 4-160 | [8] |
| MV-4-11 (AML) | MTT Assay | 9-46 | [8] |
| Kasumi 1 (AML) | MTT Assay | 8-845 | [8] |
| OCI-AML3 (AML) | MTT Assay | 12-382 | [8] |
Table 2: Synergistic Effects of this compound and Cisplatin Combination
| Cell Line | Assay Type | Treatment Details | Observed Effect | Reference |
| T24 (Bladder Cancer) | Clonogenic Assay | Obatoclax (25 nM) + Cisplatin (5 µM) | ~70% decrease in clonogenicity | [6] |
| TCCSuP (Bladder Cancer) | Clonogenic Assay | Obatoclax (60 nM) + Cisplatin (5 µM) | ~60% decrease in clonogenicity | [6] |
| 5637 (Bladder Cancer) | Clonogenic Assay | Obatoclax (40 nM) + Cisplatin (5 µM) | ~50% decrease in clonogenicity | [6] |
| 5637 (Bladder Cancer) | Annexin V Assay | Obatoclax (12 nM) + Cisplatin (5 µM) | 42.1% apoptosis (vs. 31.6% for Obatoclax alone and 35.3% for cisplatin alone) | [6] |
| SCLC Cell Lines (H82, DMS114, H146, H196, H524, H526) | MTS Assay | Sequential treatment: Obatoclax (48h) then Cisplatin + Etoposide (48h) | Synergistic (Combination Index < 0.9) | [7] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of Obatoclax and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
RPMI 1640 medium with 10% fetal bovine serum, 100 µg/ml streptomycin, and 100 U/ml penicillin[9]
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or MTS reagent (e.g., PrestoBlue)[8][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ to 5 x 10³ viable cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[8][10]
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of Obatoclax (e.g., 0.003–3 µM) or cisplatin (e.g., 1.57–200 µM).[8][10] Include a vehicle control (DMSO).
-
Combination: Treat cells with a fixed ratio of Obatoclax and cisplatin or with varying concentrations of one drug in the presence of a fixed concentration of the other. Sequential treatment (e.g., priming with Obatoclax for 24-48 hours before adding cisplatin) can also be assessed.[7]
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[8][9]
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., using GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CalcuSyn software can be used), where CI < 0.9 indicates synergy.[7]
Clonogenic Assay
This assay assesses the long-term effect of the drugs on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cisplatin
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 1 x 10³ cells/well) in 6-well plates and allow them to attach overnight.[8]
-
Drug Treatment: Treat the cells with Obatoclax, cisplatin, or the combination at desired concentrations.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
-
Data Analysis: Compare the number of colonies in the treated wells to the vehicle control to determine the surviving fraction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 5 x 10⁴ cells per well in 6-well plates and treat with the drugs as described in the cell viability assay protocol.[11]
-
Cell Harvesting: After the treatment period (e.g., 24 or 48 hours), collect both the adherent and floating cells. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in the provided binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, Cdk4, Cdk6, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin)[6][7][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control to quantify changes in protein expression.
Visualization of Pathways and Workflows
References
- 1. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate is a potent small-molecule inhibitor that targets the Bcl-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By functioning as a BH3 mimetic, Obatoclax disrupts the interaction between these anti-apoptotic proteins and the pro-apoptotic proteins Bak and Bax.[1] This disruption leads to the activation of the intrinsic mitochondrial pathway of apoptosis, making it a compound of significant interest in oncology research and drug development.[1][3]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the induction of apoptosis in cell populations.[4] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry.
Mechanism of Action: Obatoclax-Induced Apoptosis
This compound acts as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins.[1] In healthy cells, these proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane. Upon treatment with Obatoclax, the BH3-mimetic action of the drug competitively binds to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, liberating Bax and Bak.[1] The freed Bax and Bak then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the execution phase of apoptosis, characterized by cellular shrinkage, DNA fragmentation, and the formation of apoptotic bodies.
Caption: Signaling pathway of Obatoclax-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the pro-apoptotic effects of this compound on various cancer cell lines, as determined by flow cytometry using Annexin V/PI staining.
Table 1: Apoptosis Induction in HL-60 Acute Myeloid Leukemia Cells [3][6]
| Treatment Time | Obatoclax Conc. | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 24 hours | 100 nM | Significantly Increased | Significantly Increased |
| 48 hours | 100 nM | Significantly Increased | Significantly Increased |
| 72 hours | 500 nM | Most Significant Induction | Most Significant Induction |
Table 2: Apoptosis Induction in Hepa1-6 Hepatocellular Carcinoma Cells [7]
| Treatment | % Early Apoptotic (Annexin V+/DAPI-) | % Late Apoptotic (Annexin V+/DAPI+) |
| Control | 4.59 ± 1.02 | 1.84 ± 0.19 |
| 200 nM Obatoclax | 8.41 ± 0.42 | 8.19 ± 1.07 |
Table 3: Apoptosis Induction in Naïve and Effector T Cells [7]
| Cell Type | Treatment | % Total Apoptosis (Annexin V+/DAPI+) |
| Naïve T Cells | Control | 6.91 ± 1.55 |
| 200 nM Obatoclax | 29.9 ± 2.69 | |
| Effector T Cells | Control | 8.95 ± 0.60 |
| 200 nM Obatoclax | 12.01 ± 0.56 |
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution prepared in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS), cold and sterile
-
FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Control apoptosis inducer (e.g., Staurosporine, Etoposide) (Optional)
Equipment
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Flow cytometer
-
Micropipettes and sterile tips
-
12 x 75-mm polypropylene tubes
Experimental Workflow
Caption: Workflow for analyzing Obatoclax-induced apoptosis.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed cells in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth for 24 hours (for adherent cells).
-
Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment. A positive control for apoptosis (e.g., Staurosporine) can also be included.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. Cell Harvesting:
-
Suspension Cells: Gently pipette the cells and transfer to a centrifuge tube.
-
Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the previous step.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
3. Cell Washing and Resuspension:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300-400 x g for 5 minutes after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
4. Annexin V and Propidium Iodide Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10⁵ cells) to a 12 x 75-mm flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting
-
High background staining in negative controls: Ensure cells are healthy before starting the experiment. Over-confluent or nutrient-deprived cultures can lead to spontaneous apoptosis. Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane.
-
Weak Annexin V signal: Confirm that the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the Annexin V reagent has been stored correctly and is not expired.
-
High PI staining in all samples: This may indicate excessive cell death due to harsh treatment or prolonged incubation. Consider reducing the drug concentration or incubation time. Ensure the cell harvesting procedure is not causing excessive membrane damage.
Conclusion
The combination of this compound treatment and subsequent Annexin V/PI flow cytometry analysis provides a powerful tool for researchers to quantify the induction of apoptosis and elucidate the cytotoxic mechanisms of this promising anti-cancer agent. The detailed protocols and data presented herein serve as a valuable resource for designing and executing experiments in the fields of cancer biology and drug development.
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obatoclax - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Obatoclax, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining IC50 Values for Obatoclax Mesylate in Cancer Cells
Introduction
Obatoclax Mesylate (GX15-070) is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway, and its anti-apoptotic members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to conventional therapies.[3][4] Obatoclax, as a pan-Bcl-2 family inhibitor, binds to the BH3-binding groove of these anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins like Bax and Bak.[4][5] This disruption of protein-protein interactions leads to the activation of the apoptotic cascade and subsequent cancer cell death.[1] Beyond apoptosis, Obatoclax has also been shown to induce autophagy, a cellular self-degradation process, through mechanisms that can be both dependent and independent of Beclin-1.[6][7]
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any anticancer agent. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation or viability, in a given cell line. This metric provides a quantitative measure of the drug's potency and is essential for comparing its efficacy across different cancer types and for guiding dose selection in further preclinical and clinical studies. These application notes provide a summary of reported IC50 values for this compound in various cancer cell lines and detailed protocols for their determination using common cell viability assays.
Data Presentation: IC50 Values of this compound
The following table summarizes the IC50 values of this compound in a range of cancer cell lines as reported in various studies. These values highlight the broad-spectrum anti-cancer activity of the compound.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Acute Myeloid Leukemia | MOLM13 | 0.004–0.16 | MTT | [8][9] |
| MV-4-11 | 0.009–0.046 | MTT | [8][9] | |
| Kasumi 1 | 0.008–0.845 | MTT | [8][9] | |
| OCI-AML3 | 0.012–0.382 | MTT | [8][9] | |
| Colorectal Cancer | HCT116 | 0.02585 | Not Specified | [10] |
| HT-29 | 0.04069 | Not Specified | [10] | |
| LoVo | 0.04001 | Not Specified | [10] | |
| Multiple Myeloma | KMS12PE | 0.052 - 1.1 | MTT | [2] |
| KMS18 | 0.052 - 1.1 | MTT | [2] | |
| MY5 | 0.052 - 1.1 | MTT | [2] | |
| Small Cell Lung Cancer | H69 | ~0.1 | MTS | [11][12] |
| H82 | ~0.2 | MTS | [11][12] | |
| H146 | ~0.15 | MTS | [11][12] | |
| H209 | ~0.1 | MTS | [11][12] | |
| H526 | ~1.0 | MTS | [11][12] | |
| Breast Cancer | LCC1 | Dose-dependent response | Crystal Violet | [13] |
| LCC9 | Dose-dependent response | Crystal Violet | [13] | |
| Prostate Cancer | In vitro efficacy demonstrated | Not Specified | Not Specified | [14] |
| Lymphoma | DH-My6 | 0.141 | Not Specified | [15] |
Experimental Protocols
Accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for the two most commonly employed assays for assessing cell viability in response to drug treatment: the MTT and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[8][9]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-590 nm[16]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.001 to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[16]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[16]
-
Place the plate on an orbital shaker for 5-10 minutes at a low speed to ensure complete dissolution of the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 590 nm.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Opaque-walled 96-well or 384-well plates[19]
-
CellTiter-Glo® Reagent (Promega)[17]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate at a suitable density in a volume appropriate for the plate format (e.g., 100 µL for a 96-well plate).[20]
-
Include control wells with medium only for background luminescence measurement.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the drug dilutions to the appropriate wells.
-
Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the average vehicle control luminescence.
-
Plot the percent viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Obatoclax and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 5. benchchem.com [benchchem.com]
- 6. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RFX1–dependent activation of SHP-1 induces autophagy by a novel obatoclax derivative in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 11. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breast cancer cell obatoclax response characterization using passivated-electrode insulator-based dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. ch.promega.com [ch.promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. OUH - Protocols [ous-research.no]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for Western Blot Analysis of Bcl-2 Family Proteins Following Obatoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax (GX15-070) is a small molecule inhibitor that targets multiple pro-survival members of the B-cell lymphoma 2 (Bcl-2) protein family, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1.[1][2] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to therapeutic resistance.[3][4] Obatoclax functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins and preventing their interaction with pro-apoptotic proteins like Bax and Bak.[5][6][7] This disruption of protein-protein interactions leads to the activation of the mitochondrial apoptosis pathway, making Obatoclax a promising agent in cancer therapy.[3][5]
Western blotting is a fundamental technique to elucidate the molecular mechanisms of drug action by analyzing changes in protein expression levels.[8] These application notes provide a comprehensive protocol for the Western blot analysis of Bcl-2 family proteins in response to Obatoclax treatment, enabling researchers to assess its efficacy and mechanism of action in various cancer models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Obatoclax and the general experimental workflow for Western blot analysis.
Caption: Obatoclax inhibits anti-apoptotic Bcl-2 family proteins.
Caption: General workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes the observed changes in the expression of key Bcl-2 family proteins after Obatoclax treatment, as determined by Western blot analysis in various studies.
| Cell Line | Treatment Conditions | Bcl-2 | Bcl-xL | Mcl-1 | Bak | Bax | Bim | Reference |
| Human Myeloid Leukemia (U937) | 24 hours | No major change | No major change | Decreased | Not Reported | Not Reported | Modest decrease | [1] |
| Human Myeloid Leukemia (HL-60) | 48-72 hours | Decreased | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Urothelial Cancer (5637) | 48 hours (1 µM) | Not Reported | No change | Decreased | No change | Not Reported | Not Reported | [10] |
| Non-Small Cell Lung Cancer (SW1573) | 8-24 hours (0.5 µM) | No change | No change | No change | Not Reported | Not Reported | Not Reported | [6] |
| KB/BCL-2 Cells | 72 hours (0.1 µM) | Not Reported | Not Reported | No effect | Not Reported | Not Reported | Modest increase | [5] |
Detailed Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of Bcl-2 family proteins following Obatoclax treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line at an appropriate density in culture dishes or flasks and allow them to adhere overnight.
-
Obatoclax Preparation: Prepare a stock solution of Obatoclax mesylate in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of Obatoclax (e.g., 0.1 µM to 5 µM) for different time points (e.g., 8, 24, 48, 72 hours).[1][5][6][9][10] Include a vehicle-treated control group (DMSO).
Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the total protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for electrophoresis.
SDS-PAGE
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) or nitrocellulose membrane by briefly immersing it in methanol.
-
Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer apparatus.
-
Transfer Verification: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
Blocking
-
Blocking Solution: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, Bim) diluted in the blocking solution overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking solution for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[11] Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.[11] The change in protein expression can be represented as a fold change relative to the vehicle-treated control. The ratio of pro- to anti-apoptotic proteins, such as Bax/Bcl-2, can also be calculated to assess the apoptotic potential.[11][12]
Troubleshooting and Considerations
-
Antibody Validation: Always use antibodies that have been validated for Western blotting to ensure specificity and reliability.[11]
-
Loading Controls: Consistent use of loading controls is crucial for accurate quantification of protein expression changes.[11]
-
Optimization: Optimal Obatoclax concentrations and treatment times may vary depending on the cell line and should be determined empirically.
-
Multiple Probes: When probing for multiple proteins on the same blot, ensure that the antibodies are from different host species to avoid cross-reactivity, or use a stripping buffer to remove the first set of antibodies before incubating with the next.
References
- 1. ashpublications.org [ashpublications.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Apoptosis in Primary Patient Samples with Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a potent small-molecule inhibitor that targets multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, Obatoclax disrupts the sequestration of pro-apoptotic effector proteins like Bak and Bax by their anti-apoptotic counterparts.[3][4] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, making it a compound of significant interest for cancer therapy, particularly in hematological malignancies where Bcl-2 family proteins are frequently overexpressed.[3][5] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in primary patient samples, with a focus on acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).
Mechanism of Action
This compound functions as a pan-Bcl-2 family inhibitor. It binds to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and critically, Mcl-1, which is a common mechanism of resistance to more selective Bcl-2 inhibitors.[1][3] This binding displaces pro-apoptotic BH3-only proteins (e.g., Bim) and allows for the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane.[1][3] This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death.[4]
Data Presentation: In Vitro Efficacy of this compound in Primary Patient Samples
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in primary patient cancer cells as reported in various studies.
| Cell Type | Disease | Number of Samples | IC50 Range / Average | Citation |
| CD34+ Progenitor Cells | Acute Myeloid Leukemia (AML) | Not Specified | Average: 3.59 ± 1.23 µM | [1] |
Note: IC50 values can vary depending on the specific patient sample, culture conditions, and assay duration.
Experimental Protocols
The following protocols are generalized for the use of this compound with primary patient samples. Optimization may be required for specific cell types and experimental conditions.
Preparation and Handling of Primary Patient Samples
1.1. Isolation of Mononuclear Cells from Peripheral Blood or Bone Marrow
This protocol is suitable for isolating primary leukemic cells.
-
Materials:
-
Peripheral blood or bone marrow aspirate collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS), sterile.
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
-
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma/platelets) and collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using trypan blue exclusion.
-
1.2. Thawing of Cryopreserved Primary Patient Samples
-
Materials:
-
Cryopreserved primary cells.
-
Complete RPMI-1640 medium, pre-warmed to 37°C.
-
DNase I solution (optional, to reduce clumping).
-
Water bath at 37°C.
-
-
Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile hood.
-
Slowly transfer the cell suspension to a sterile centrifuge tube containing at least 10 volumes of pre-warmed complete medium. Add the medium dropwise initially while gently swirling the tube.
-
(Optional) Add DNase I to a final concentration of 10-20 µg/mL to prevent clumping.[6]
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count and viability assessment. Allow cells to recover for at least 2-4 hours before starting experiments.
-
Cell Viability and Apoptosis Assays
2.1. Cell Viability Assay (MTT Assay)
-
Materials:
-
Primary cells in complete medium.
-
This compound stock solution (dissolved in DMSO).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed 1-5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test for primary AML cells is 0.01 µM to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the drug dilutions to the respective wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Materials:
-
Treated and control cells.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Harvest cells (including supernatant for suspension cultures) after treatment with this compound (e.g., 0.1-1 µM for 24-48 hours).
-
Wash cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
-
2.3. Western Blot Analysis of Bcl-2 Family Proteins
-
Materials:
-
Treated and control cell pellets.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved PARP, anti-cleaved Caspase-3).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Analyze changes in protein expression and cleavage as indicators of apoptosis.
-
Troubleshooting
-
Low cell viability after thawing: Ensure rapid thawing and slow, dropwise addition of pre-warmed medium. The use of DNase I can help reduce cell clumping and improve viability.[6]
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Poor separation in Annexin V/PI assay: Ensure gentle handling of cells to avoid mechanical damage to the cell membrane. Optimize compensation settings on the flow cytometer.
Conclusion
This compound is a valuable tool for inducing apoptosis in primary patient samples, particularly in the context of hematological malignancies. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this pan-Bcl-2 inhibitor. Careful handling of primary cells and optimization of experimental conditions are paramount for obtaining reliable and reproducible results.
References
- 1. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound (GX15-070), a small molecule pan-Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Troubleshooting & Optimization
Obatoclax Mesylate solubility in DMSO and cell culture media
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers using Obatoclax Mesylate, focusing on its solubility in DMSO and application in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: this compound is readily soluble in organic solvents like DMSO, ethanol, and dimethylformamide, but it is generally considered insoluble in water.[1][2] The reported solubility values in DMSO vary slightly between suppliers but are consistently in the high millimolar range.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | >20.7 mg/mL | >10 mM | [1][3] |
| DMSO | 11 mg/mL | ~26.6 mM | [2] |
| DMSO | 20.67 mg/mL | 50 mM | |
| DMSO | 83 mg/mL | ~200.73 mM | [4] |
| Ethanol | ≥3.15 mg/mL (with warming) | ~7.6 mM | [1] |
| Ethanol | ~2 mg/mL | ~4.8 mM | [2] |
| Dimethylformamide | ~5 mg/mL | ~12.1 mM | [2] |
| Water | Insoluble | Insoluble | [1] |
Molecular Weight of this compound is 413.49 g/mol .[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in DMSO.[2][4][5] For example, a 5 mM or 10 mM stock solution can be prepared and stored for later use.[3][4]
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1][3] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[6] For long-term storage (up to 6 months), -80°C is recommended.[6]
Q4: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A4: No. This compound is a hydrophobic molecule and is insoluble in aqueous solutions.[1][7] Direct addition to cell culture media will likely result in precipitation. The standard procedure is to first dissolve it in DMSO and then dilute this stock solution into the cell culture medium to the desired final concentration.
Q5: What is the mechanism of action for this compound?
A5: this compound is a pan-inhibitor of the Bcl-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-W, A1, and Bcl-B.[3][8] By binding to these proteins, it prevents them from sequestering pro-apoptotic proteins like Bak and Bax.[8][9] The release of Bak and Bax leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis (programmed cell death).[2][10] It has also been shown to induce autophagy.[6]
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Solution 1: Gentle Warming. Warm the solution at 37°C for 10 minutes.[1][3] This can help increase the solubility.
-
Solution 2: Sonication. Shake the tube in an ultrasonic bath for a short period.[1][3] This uses sound energy to agitate particles and aid dissolution.
-
Solution 3: Use Fresh DMSO. DMSO is hygroscopic (absorbs moisture from the air). Water contamination can reduce the solubility of hydrophobic compounds.[4] Always use fresh, anhydrous DMSO for preparing stock solutions.
Issue 2: Precipitation occurs after diluting the DMSO stock solution into cell culture media.
-
Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% and ideally 0.2% or less, to avoid solvent-induced cytotoxicity and precipitation.[10]
-
Solution 2: Use a Serial Dilution Method. Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step. For example, first dilute your 10 mM stock to 1 mM in DMSO, then add the required volume of the 1 mM solution to your media.[10]
-
Solution 3: Ensure Rapid Mixing. When adding the DMSO stock to the media, vortex or pipette up and down immediately to ensure rapid and even dispersion of the compound, minimizing localized high concentrations that can lead to precipitation.
Issue 3: Cells are not showing the expected apoptotic response.
-
Solution 1: Verify Drug Concentration and Incubation Time. The effective concentration of this compound can be cell-line dependent, with reported IC50 values ranging from the nanomolar to the low micromolar range.[4][5] Typical treatment times range from 24 to 72 hours.[4][5] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solution 2: Assess Protein Expression Levels. The sensitivity of cells to Obatoclax can be influenced by the expression levels of different Bcl-2 family members.[9] For example, cells highly dependent on Mcl-1 for survival may show particular sensitivity.[7]
-
Solution 3: Check for Drug Degradation. Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][6]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 413.5 g/mol ).[3] For example, to make 1 mL of a 10 mM stock, you would need 4.135 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly. If necessary, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[1][6]
Protocol 2: Treating Cells in Culture
-
Cell Seeding: Plate your cells in a multi-well plate at the desired density and allow them to adhere overnight.[5]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare serial dilutions of the stock in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatments (including the vehicle control) and is non-toxic to the cells (e.g., ≤0.2%).[10]
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]
-
Assay: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT), apoptosis assay (e.g., Annexin V staining), or Western blotting for relevant proteins.[5]
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | BCL | Autophagy | Parasite | TargetMol [targetmol.com]
Technical Support Center: Overcoming Obatoclax Mesylate Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Obatoclax Mesylate resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GX15-070) is a small molecule, pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It is designed to occupy the BH3-binding groove of these proteins, thereby preventing them from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] This leads to the activation of the intrinsic mitochondrial apoptosis pathway.[5] Obatoclax is notable for its ability to antagonize multiple anti-apoptotic members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[2][4][6]
Q2: My cancer cell line is resistant to Obatoclax. What are the common resistance mechanisms?
Several mechanisms can contribute to Obatoclax resistance:
-
Overexpression of Mcl-1 and Bcl2a1: High expression levels of specific anti-apoptotic proteins, particularly Mcl-1 and Bcl2a1, can sequester pro-apoptotic proteins and prevent the induction of apoptosis, even in the presence of Obatoclax.[7][8]
-
BAX/BAK Independent Cell Death Pathways: Some studies suggest that resistance can occur in a BAX/BAK-independent manner, indicating the involvement of alternative cell death mechanisms or resistance pathways.[9]
-
Pro-survival Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, and its upregulation can contribute to drug resistance.[10][11]
-
Alterations in Downstream Apoptotic Signaling: Defects in the apoptotic machinery downstream of mitochondrial outer membrane permeabilization can also lead to resistance.
Q3: How can I overcome Obatoclax resistance in my experiments?
Combination therapy is the most effective strategy to overcome Obatoclax resistance. Consider the following combinations:
-
Proteasome Inhibitors (e.g., Bortezomib): These agents prevent the degradation of pro-apoptotic proteins and can counteract the upregulation of Mcl-1, a key resistance factor.[2][4][6]
-
Conventional Chemotherapeutics: Synergistic effects have been observed with agents like paclitaxel, cisplatin, and doxorubicin.[12][13]
-
Targeted Therapies: Combining Obatoclax with inhibitors of other signaling pathways, such as MEK inhibitors, can be effective in certain cancer types.[7]
-
Inducers of Apoptosis (e.g., TRAIL): Obatoclax can sensitize resistant cells to apoptosis induced by ligands like TRAIL.[14][15]
-
Immunotherapy: Pre-clinical studies suggest that Obatoclax can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[16]
Q4: What is the role of autophagy in Obatoclax's mechanism of action and resistance?
The role of autophagy is complex and appears to be context-dependent.
-
Cytotoxicity through Autophagy Blockade: Obatoclax has been shown to impair lysosomal function, leading to a blockage of autophagic flux, which contributes to its cytotoxic effects in some cancer cells.[1][12]
-
Induction of Autophagic Cell Death: In other cell lines, such as in acute lymphoblastic leukemia, Obatoclax can induce an autophagy-dependent form of cell death.[17][18][19]
-
Pro-survival Mechanism: In some instances, autophagy can be a pro-survival response to Obatoclax treatment, contributing to resistance.[10][11]
Troubleshooting Guides
Problem 1: Sub-optimal cell death observed with single-agent Obatoclax.
| Possible Cause | Troubleshooting Step |
| High Mcl-1 Expression | 1. Assess Mcl-1 protein levels via Western blot. 2. If Mcl-1 is high, consider combining Obatoclax with a proteasome inhibitor (e.g., Bortezomib) to promote Mcl-1 degradation.[4] |
| Upregulated Pro-survival Signaling | 1. Profile the activity of key survival pathways (e.g., PI3K/Akt, MEK/ERK). 2. Combine Obatoclax with an appropriate targeted inhibitor (e.g., MEK inhibitor). |
| Inefficient Apoptosis Induction | 1. Evaluate the expression of other anti-apoptotic Bcl-2 family members (e.g., Bcl-xL, Bcl2a1). 2. Consider combining with other BH3 mimetics that target different Bcl-2 family members or with agents that induce pro-apoptotic proteins (e.g., paclitaxel upregulates Bim). |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Drug Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| Cell Line Heterogeneity | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly check for mycoplasma contamination. |
| Assay-Specific Issues | 1. Use multiple, mechanistically different viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue exclusion). 2. Ensure cell seeding density is optimal for the duration of the experiment. |
Quantitative Data Summary
Table 1: IC50 Values of Obatoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EC109 | Esophageal Cancer | 0.064 ± 0.006 | [1] |
| EC109/CDDP (Cisplatin-resistant) | Esophageal Cancer | 0.056 ± 0.004 | [1] |
| HKESC-1 | Esophageal Cancer | 0.024 ± 0.001 | [1] |
| HKESC-1/cis (Cisplatin-resistant) | Esophageal Cancer | 0.027 ± 0.002 | [1] |
| A101D | Melanoma | 0.020520 | [20] |
| IGR-1 | Melanoma | 0.020677 | [20] |
| PSN1 | Pancreatic Cancer | 0.021822 | [20] |
| IGROV-1 | Ovarian Cancer | 0.022055 | [20] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Treatment: Add this compound at various concentrations (e.g., 0.003–3 µM).[21] Include a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator.[21]
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of 0.1N HCl in isopropanol to each well to stop the reaction and dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with Obatoclax and/or other compounds for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[22]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Mcl-1, Bak) overnight at 4°C.[12][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VSV oncolysis in combination with the BCL-2 inhibitor obatoclax overcomes apoptosis resistance in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Obatoclax overcomes resistance to cell death in aggressive thyroid carcinomas by countering Bcl2a1 and Mcl1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obatoclax overcomes resistance to cell death in aggressive thyroid carcinomas by countering Bcl2a1 and Mcl1 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Obatoclax, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GX15-070 (obatoclax) overcomes glucocorticoid resistance in acute lymphoblastic leukemia through induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 21. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Neurological Effects of Obatoclax Mesylate in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the potential off-target neurological effects of Obatoclax Mesylate in in vivo experiments. The information is compiled from clinical trial data and general preclinical neurotoxicology testing principles, as specific preclinical toxicology reports for this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target neurological effects of this compound in in vivo models?
Based on clinical trial data, the most commonly reported off-target neurological effects are transient and infusion-related.[1][2] These include:
-
Somnolence/Sedation: A state of drowsiness or sleepiness.
-
Ataxia: Lack of voluntary coordination of muscle movements.
-
Dizziness and Gait Disturbances: A feeling of unsteadiness and difficulty walking.
-
Euphoria or Mood Alterations: Changes in mood, including feelings of well-being.
-
Confusion: Disorientation or difficulty with clear thinking.
Preclinical toxicology studies in NMRI mice and Wistar rats noted sedation, decreased locomotor activity, ataxia, and catalepsy at higher doses. While detailed public data is limited, these preclinical findings were predictive of the neurological symptoms observed in human trials.
Q2: At what dose levels are neurological side effects typically observed?
In clinical trials, dose-limiting neurological toxicities such as somnolence, ataxia, and confusion were observed at higher dose levels. For example, in a study with a 3-hour infusion, dose-limiting toxicities were noted at 28 mg/m² and 40 mg/m². It is crucial to perform a dose-response study in your specific animal model to determine the threshold for neurotoxicity.
Q3: Are the neurological effects of this compound reversible?
Yes, clinical data consistently shows that the neurological adverse events associated with this compound are transient and typically resolve shortly after the infusion is completed.[2]
Q4: What is the proposed mechanism for the neurological effects of this compound?
The exact off-target mechanism is not fully elucidated. However, it is known that Obatoclax is a pan-Bcl-2 inhibitor, targeting Bcl-2, Bcl-xL, Bcl-w, and Mcl-1. Bcl-xL has been implicated in synaptic function, and its inhibition may contribute to the observed neurological effects. The ability of Obatoclax to cross the blood-brain barrier is a key factor in its central nervous system activity.
Troubleshooting Guides
Issue 1: Unexpected Severity or Duration of Neurological Symptoms in Animal Models
-
Problem: Animals exhibit severe ataxia, prolonged sedation, or other neurological signs that exceed the expected transient effects.
-
Possible Causes & Solutions:
-
Dose Too High: The administered dose may be above the maximum tolerated dose (MTD) for your specific animal strain or species.
-
Action: Reduce the dose in subsequent experiments and perform a thorough dose-escalation study to establish the MTD for neurobehavioral effects.
-
-
Infusion Rate Too Fast: Rapid infusion can lead to higher peak plasma concentrations in the central nervous system.
-
Action: Consider a slower infusion rate or split dosing to reduce the Cmax. Clinical trials found that prolonging the infusion time decreased the incidence of CNS symptoms.
-
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own neurological effects.
-
Action: Always include a vehicle-only control group to differentiate the effects of the drug from the vehicle.
-
-
Animal Health Status: Underlying health issues in the animals can exacerbate drug toxicity.
-
Action: Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
-
Issue 2: Difficulty in Quantifying Subtle Neurological Deficits
-
Problem: Subjective observation of neurological effects is not providing robust, quantifiable data.
-
Possible Causes & Solutions:
-
Inadequate Behavioral Assays: Simple observation may not be sensitive enough to detect subtle changes.
-
Action: Implement a battery of standardized neurobehavioral tests to objectively measure different aspects of neurological function. (See Experimental Protocols section).
-
-
Lack of Baseline Data: Without pre-treatment data, it is difficult to assess the extent of the drug's effect.
-
Action: Conduct baseline testing for all animals before drug administration to establish their normal performance in each behavioral assay.
-
-
Issue 3: High Variability in Neurological Responses Between Animals
-
Problem: There is significant inter-animal variability in the presentation and severity of neurological side effects.
-
Possible Causes & Solutions:
-
Genetic Variation: Different strains of mice or rats can have varying sensitivities to neurotoxicants.
-
Action: Use a well-characterized, inbred strain of animals to minimize genetic variability.
-
-
Inconsistent Drug Administration: Variations in injection volume, speed, or site can affect drug absorption and distribution.
-
Action: Standardize the drug administration procedure meticulously for all animals.
-
-
Environmental Stressors: Stress from handling, noise, or housing conditions can influence behavioral outcomes.
-
Action: Ensure a controlled and consistent environment for housing and testing. Acclimatize animals to the testing procedures and equipment.
-
-
Quantitative Data Summary
As specific quantitative data from preclinical neurotoxicity studies of this compound is not publicly available, the following table provides a template for how to structure and present such data when collected from your own in vivo experiments.
| Neurological Endpoint | Vehicle Control | Obatoclax (Low Dose) | Obatoclax (Mid Dose) | Obatoclax (High Dose) | p-value |
| Rotarod Latency to Fall (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| Open Field - Total Distance (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| Grip Strength (gf) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | >0.05 |
| Neurological Deficit Score | Median (Range) | Median (Range) | Median (Range) | Median (Range) | <0.05 |
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the off-target neurological effects of this compound in vivo. These should be adapted and optimized for your specific research questions and animal models.
Protocol 1: Rotarod Test for Motor Coordination and Balance
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimatization: For three consecutive days before the experiment, train the animals on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes each day.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intravenous infusion).
-
At specified time points post-infusion (e.g., 30 min, 1 hr, 2 hr, 4 hr), place the animal on the rotating rod.
-
The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod for each animal.
-
Perform three trials per animal at each time point, with a rest period in between.
-
-
Data Analysis: Compare the mean latency to fall between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena with walls, typically equipped with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle.
-
At a specified time post-administration, place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-15 minutes).
-
The tracking software will record parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
-
Data Analysis: Analyze the recorded parameters to assess general locomotor activity (total distance) and anxiety-like behavior (time in the center). Compare treatment groups to the vehicle control.
Protocol 3: Neurological Deficit Scoring
-
Procedure: This is a semi-quantitative assessment of general neurological function. Observe each animal at set time points post-treatment and score them based on a pre-defined scale.
-
Example Scoring System:
-
0: Normal motor function.
-
1: Flexion of the torso and contralateral forelimb when lifted by the tail.
-
2: Circling towards the paretic side.
-
3: Spontaneous circling.
-
4: Inability to walk or ataxia.
-
5: Seizures or loss of consciousness.
-
-
Data Analysis: Use non-parametric statistical tests (e.g., Kruskal-Wallis test) to compare the neurological deficit scores between groups.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for in vivo assessment of neurological effects.
References
Technical Support Center: Optimizing Obatoclax Mesylate for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Obatoclax Mesylate in in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during in vivo studies with this compound.
Formulation and Administration
-
Q1: My this compound is not dissolving properly for in vivo administration. What are the recommended vehicle formulations?
A1: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. A common and effective formulation involves a multi-component solvent system. A frequently used vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O[1]. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. It is critical to add these co-solvents sequentially and ensure the solution is clear at each step before adding the next component[1]. Another option for oral administration is 0.5% methylcellulose[1].
-
Q2: What is the best route of administration for this compound in mice?
A2: The choice of administration route depends on the experimental design and desired pharmacokinetic profile. Intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) routes have been used in preclinical studies[1]. Intravenous administration has been used in doses ranging from 1.15-5 mg/kg for five consecutive days[1]. Intraperitoneal injections have been administered at 20 mg/kg twice weekly for three weeks[1]. Oral administration has been tested at 10 mg/kg for 10 days[1].
Dosage and Efficacy
-
Q3: I am starting a new in vivo study. What is a good starting dose for this compound in a mouse xenograft model?
A3: A reasonable starting dose for this compound in mouse xenograft models is in the range of 1.15-5 mg/kg when administered intravenously for five consecutive days[1]. For intraperitoneal administration, a dose of 20 mg/kg twice weekly has shown efficacy[1]. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
-
Q4: I am not observing the expected anti-tumor effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose might be too low for the specific tumor model. A dose-response study is recommended to determine the optimal therapeutic window.
-
Inadequate Formulation: Poor solubility can lead to lower bioavailability. Ensure the drug is fully dissolved in the vehicle before administration.
-
Tumor Model Resistance: The tumor model may have inherent resistance to Bcl-2 family inhibitors. Mcl-1 overexpression is a known mechanism of resistance to some Bcl-2 inhibitors[2].
-
Treatment Schedule: The frequency and duration of treatment may need optimization. Continuous exposure might be necessary for some tumor types[3][4].
-
Toxicity and Tolerability
-
Q5: What are the common toxicities associated with this compound in vivo, and what is the maximum tolerated dose (MTD)?
A5: In preclinical studies, mice treated with 15 mg/kg intravenously every three days for four weeks showed no significant weight change or histopathological abnormalities in major organs[1]. However, in clinical trials, the most common dose-limiting toxicities were infusion-related neurological symptoms, including somnolence, euphoria, ataxia, and confusion[2][5][6]. The MTD in human patients was determined to be 28 mg/m² administered as a 3-hour infusion every 3 weeks[2][6]. For weekly 3-hour infusions, the MTD was 20 mg/m²[7].
-
Q6: My mice are showing signs of neurotoxicity (e.g., ataxia, lethargy). What should I do?
A6: If you observe signs of neurotoxicity, it is crucial to:
-
Reduce the Dose: Lower the dose for subsequent administrations.
-
Adjust the Dosing Schedule: Increase the interval between doses.
-
Change the Infusion Rate (for i.v. administration): In clinical studies, prolonging the infusion from 1 hour to 3 hours improved tolerability and allowed for dose escalation[2][7]. While direct translation to mouse studies can be challenging, a slower administration rate may reduce acute toxicity.
-
Monitor Animals Closely: Provide supportive care as needed and record all observations.
-
Data on In Vivo Dosage and Administration of this compound
| Animal Model | Tumor Type | Route of Administration | Dosage | Schedule | Observed Effect | Reference |
| SCID Mice | MCL-1-overexpressing lymphoma xenograft | Intravenous (i.v.) | 15 mg/kg | Once every 3 days for 4 weeks | No significant weight change | [1] |
| Nude Mice | Human colorectal carcinoma (HCT116) xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Twice weekly for 3 weeks | 55% reduction in tumor volume | [1] |
| Xenograft Mouse Models | Not specified | Intravenous (i.v.) | 1.15-5 mg/kg | Five consecutive days | Dose-dependent antitumor activity | [1] |
| BALB/c Mice | Leishmania donovani infection | Oral | 10 mg/kg | Daily for 10 days | No liver/kidney toxicity | [1] |
| SCID Mice | Human cervical carcinoma (C33A) xenograft | Not specified | 0.5 mg/kg | Not specified | High antitumor activity | [8] |
| Mice | Tsc2+/-Eμ-Myc lymphoma | Intraperitoneal (i.p.) | 5-10 mg/kg | Daily for 5 days | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.
-
In a sterile conical tube, dissolve the this compound powder in the calculated volume of DMSO. Vortex until the powder is completely dissolved, creating a stock solution.
-
Sequentially add the other vehicle components, ensuring the solution is clear after each addition:
-
Add the calculated volume of PEG300 to the DMSO stock solution. Vortex until the solution is clear.
-
Add the calculated volume of Tween 80. Vortex until the solution is clear.
-
Finally, add the calculated volume of sterile saline or ddH₂O. Vortex until the final solution is clear and homogenous.
-
-
The formulation is now ready for administration. It is recommended to use the formulation immediately after preparation.
Protocol 2: General Procedure for a Xenograft Tumor Model Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation: Culture the cancer cells to the desired number. Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control to the respective groups according to the chosen route and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3[1]).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree.
References
- 1. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Obatoclax Mesylate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Obatoclax Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It binds to the BH3-binding groove of multiple anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-B, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[4][5] This leads to the activation of the intrinsic apoptotic pathway. However, it has also been reported to induce other forms of cell death, such as autophagy and necroptosis, in a cell-type-dependent manner.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in DMSO up to 50 mM.[4] For consistent results, it is crucial to ensure complete solubilization.
Preparation and Storage Protocol:
| Parameter | Recommendation |
| Solvent | High-purity DMSO |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-50 mM) |
| Solubilization | If precipitation is observed, warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[6][7] |
| Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to several months.[2][6][7] |
| Working Dilution | Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Ensure the final DMSO concentration is consistent across all experimental and control groups and is non-toxic to your cells (typically ≤ 0.5%). |
Q3: I am observing a decrease in cell viability, but the morphological changes do not look like classic apoptosis. What could be happening?
A3: While Obatoclax is a BH3 mimetic designed to induce apoptosis, it can also trigger other cell death pathways, such as autophagy-dependent cell death or necroptosis, in certain cell lines.[1] The observed morphology could be indicative of one of these alternative pathways. Additionally, at higher concentrations, off-target effects leading to non-specific cytotoxicity might occur.
Q4: Are there known off-target effects of this compound that could influence my results?
A4: Yes, off-target effects have been reported for this compound, which may contribute to its cytotoxic activity and could lead to inconsistent results.[8][9] Neurological toxicities observed in clinical trials, for instance, are suspected to be off-target effects.[10] These effects can be concentration-dependent. It is advisable to use the lowest effective concentration possible and to validate key findings using complementary approaches, such as genetic knockdown of the intended targets.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in cell viability assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | Ensure your this compound stock solution is fully dissolved. If you observe any precipitate, warm the stock solution at 37°C and/or sonicate it before making your working dilutions.[6][7] |
| Compound Precipitation in Media | Due to its hydrophobic nature, this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your treatment wells for any precipitate. If observed, consider lowering the final concentration or using a vehicle with better solubilizing properties if compatible with your cell line. |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well. |
| Edge Effects | Avoid using the outer wells of your microplate, as they are more prone to evaporation, which can alter the compound concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound is consistent across all plates and experiments. |
Issue 2: Discrepancy Between Expected Apoptosis and Observed Cell Death Mechanism
You might expect to see clear markers of apoptosis (e.g., caspase activation, PARP cleavage), but your results are inconclusive or suggest a different cell death pathway.
Signaling Pathway Overview:
Caption: Simplified signaling of Obatoclax-induced apoptosis and autophagy.
Troubleshooting Steps:
-
Confirm Apoptosis Induction:
-
Caspase Activity Assays: Use a fluorometric or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[11][12]
-
Western Blot for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Look for the cleaved form of PARP as a marker of apoptosis.
-
-
Investigate Autophagy:
-
Western Blot for LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from LC3-I to LC3-II during autophagy. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.[6]
-
Autophagy Inhibitors: Treat cells with this compound in the presence and absence of autophagy inhibitors (e.g., 3-methyladenine, chloroquine). If the cell death is autophagy-dependent, you may see a rescue of cell viability with the inhibitor.[13]
-
-
Consider Necroptosis:
-
If both apoptosis and autophagy markers are absent, investigate necroptosis. This can be done by looking at the phosphorylation of MLKL, a key mediator of necroptosis, via western blot.
-
Experimental Protocol: Western Blot for Bcl-2 Family and Apoptosis/Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies: Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, Cleaved Caspase-3, Cleaved PARP, LC3B.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[14]
Issue 3: Inconsistent Protein Expression Levels of Bcl-2 Family Members
You may observe inconsistent changes in the expression of Bcl-2 family proteins after this compound treatment.
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent Bcl-2 family protein expression.
Troubleshooting Considerations:
-
Time- and Dose-Dependence: The effect of this compound on protein expression can be both time- and dose-dependent.[2] Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to identify the optimal conditions for observing consistent changes.
-
Cell Line Specificity: The basal expression levels of Bcl-2 family members and the cellular response to their inhibition can vary significantly between different cell lines. What is observed in one cell line may not be directly translatable to another.
-
Feedback Mechanisms: Inhibition of one Bcl-2 family member can sometimes lead to the compensatory upregulation of another. This is a known mechanism of resistance. Consider co-treatment with other inhibitors or using techniques like siRNA to investigate these feedback loops.
-
Protein Stability: this compound has been shown to affect the stability of some proteins, such as Mcl-1.[15] Changes in protein levels may not solely be due to transcriptional regulation.
By systematically addressing these common issues, researchers can enhance the reproducibility and reliability of their experimental results with this compound.
References
- 1. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 8. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ashpublications.org [ashpublications.org]
Technical Support Center: Mcl-1 Overexpression in Obatoclax Mesylate Resistance
Welcome to the technical support center for researchers investigating Mcl-1 overexpression as a mechanism of resistance to Obatoclax Mesylate. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Bcl-2 family of proteins, which are crucial regulators of apoptosis (programmed cell death).[1] It is considered a pan-Bcl-2 inhibitor, meaning it binds to multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2] By binding to these proteins, Obatoclax prevents them from inhibiting the pro-apoptotic proteins Bax and Bak.[1][3] This leads to the activation of the apoptotic pathway in cancer cells where Bcl-2 family members are often overexpressed.[1]
Q2: How does Mcl-1 overexpression lead to resistance to this compound?
While Obatoclax is a pan-Bcl-2 inhibitor, high levels of Mcl-1 expression can sequester the drug, reducing its ability to inhibit other anti-apoptotic proteins and activate the apoptotic cascade effectively.[4] Mcl-1 has been identified as a key factor in resistance to other Bcl-2 inhibitors like ABT-737, and its overexpression can similarly confer resistance to Obatoclax.[4][5][6] Essentially, the increased amount of Mcl-1 protein acts as a "sponge," soaking up the inhibitor and preventing it from reaching its other targets to induce cell death.
Q3: My cells are showing resistance to Obatoclax. How can I confirm if Mcl-1 overexpression is the cause?
To determine if Mcl-1 overexpression is mediating resistance in your cell line, you can perform the following experiments:
-
Western Blotting: Compare the Mcl-1 protein levels in your resistant cells to a sensitive parental cell line. A significant increase in Mcl-1 expression in the resistant line is a strong indicator.
-
siRNA or shRNA Knockdown: Use RNA interference to specifically reduce Mcl-1 expression in your resistant cells. If the cells become more sensitive to Obatoclax treatment after Mcl-1 knockdown, it confirms its role in the resistance mechanism.[4]
-
Mcl-1 Overexpression in Sensitive Cells: Conversely, you can transfect a sensitive cell line with a vector to overexpress Mcl-1. If this manipulation confers resistance to Obatoclax, it further validates the role of Mcl-1.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Variations can significantly impact drug response. |
| Drug Potency | This compound can be sensitive to storage conditions. Aliquot the drug upon receipt and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The cytotoxic effects of Obatoclax can be time-dependent.[7][8] Standardize the incubation time (e.g., 24, 48, or 72 hours) for all experiments to ensure comparability. |
| Cell Line Stability | Cell lines can change over time with continuous passaging. Use low-passage number cells and periodically perform cell line authentication. |
Problem 2: Difficulty in detecting Mcl-1 protein by Western Blot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Mcl-1 Expression | Mcl-1 is a short-lived protein.[9] Use a positive control cell line known to have high Mcl-1 expression (e.g., some leukemia or lymphoma cell lines) to validate your antibody and protocol.[10][11] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent Mcl-1 degradation. |
| Poor Antibody Quality | Use a validated antibody specific for Mcl-1. Check the manufacturer's datasheet for recommended applications and dilutions.[10] |
| Suboptimal Transfer | Optimize your Western blot transfer conditions (voltage, time) for a protein of Mcl-1's size (approximately 37-40 kDa). |
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for this compound from various studies. Note that these values can be highly cell-line dependent.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MOLM13 | Acute Myeloid Leukemia | 4 - 160 | 24, 48, 72 |
| MV-4-11 | Acute Myeloid Leukemia | 6 - 46 | 24, 48, 72 |
| Kasumi 1 | Acute Myeloid Leukemia | 8 - 845 | 24, 48, 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 12 - 382 | 24, 48, 72 |
| HCT116 | Colorectal Cancer | 25.85 | 72 |
| HT-29 | Colorectal Cancer | 40.69 | 72 |
| LoVo | Colorectal Cancer | 40.01 | 72 |
| Data compiled from multiple sources.[7][8][12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Drug Treatment: Add this compound at varying concentrations (e.g., 0.003–3 µM) or a vehicle control.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[7]
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to stop the reaction and dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.[7]
Western Blotting for Mcl-1
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Immunoprecipitation of Mcl-1
-
Cell Lysis: Lyse cells using a non-denaturing immunoprecipitation (IP) lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
Caption: Mcl-1 overexpression sequesters Obatoclax, preventing apoptosis and leading to drug resistance.
Caption: Workflow to confirm Mcl-1's role in Obatoclax resistance.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Facebook [cancer.gov]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
minimizing Obatoclax Mesylate cytotoxicity to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obatoclax Mesylate. The information is presented in a question-and-answer format to directly address potential issues during experiments aimed at minimizing cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] It acts as a "pan-Bcl-2 inhibitor," meaning it binds to and antagonizes multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2] By inhibiting these proteins, Obatoclax prevents them from sequestering the pro-apoptotic proteins Bax and Bak.[1] This leads to the activation of the intrinsic apoptotic pathway in cells that are dependent on Bcl-2 family members for survival, which are often cancer cells.[1]
Q2: We are observing significant cytotoxicity in our normal (non-cancerous) control cell lines. Is this expected?
While Obatoclax has shown some preferential cytotoxicity towards cancer cells, off-target toxicity in normal cells is a known issue.[3] The primary and dose-limiting toxicity observed in clinical trials is neurotoxicity, manifesting as ataxia, mood alterations, and somnolence.[4][5] In preclinical studies, some level of toxicity has been observed in normal cells, although often at higher concentrations than in sensitive cancer cell lines. For instance, one study noted that a combination of sorafenib and obatoclax induced apoptosis in acute myeloid leukemia (AML) cells but not in normal CD34+ cells.[6] The degree of cytotoxicity in normal cells can depend on the cell type and their relative expression levels of Bcl-2 family proteins.
Q3: What are the known off-target effects of this compound?
The most significant off-target effect is neurotoxicity.[4][5] The exact mechanism of Obatoclax-induced neurotoxicity is not fully elucidated but is a key factor limiting its clinical application. Additionally, some studies suggest that Obatoclax can induce cell death through mechanisms independent of Bax and Bak, indicating other potential off-target effects.[7] It has also been shown to induce autophagy, which can be a survival mechanism for some cells but can also lead to a form of programmed cell death called autosis.[8][9]
Q4: Can this compound induce autophagy? Is this protective or detrimental to the cells?
Yes, Obatoclax is a known inducer of autophagy.[8][9] The role of autophagy in response to Obatoclax treatment appears to be context-dependent. In some cancer cell lines, the induction of autophagy is a pro-survival mechanism, and inhibiting autophagy can enhance the cytotoxic effects of Obatoclax.[10] In other contexts, Obatoclax-induced autophagy can lead to a form of necroptotic cell death.[8] When troubleshooting unexpected cell death or resistance, it is crucial to assess markers of autophagy (e.g., LC3-II conversion) in both your cancer and normal cell lines.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Problem: You are observing excessive cell death in your normal control cell lines, making it difficult to identify a therapeutic window for your cancer cells.
Possible Causes and Solutions:
-
High Concentration of Obatoclax: The concentration of Obatoclax may be too high for the specific normal cell line being used.
-
Solution: Perform a dose-response curve with a wide range of concentrations on both your normal and cancer cell lines to determine the respective IC50 values. This will help in identifying a concentration that is cytotoxic to the cancer cells while sparing the normal cells.
-
-
High Expression of Bcl-2 Family Proteins in Normal Cells: Some normal cell types may have higher than expected expression of anti-apoptotic Bcl-2 family proteins, making them more susceptible to Obatoclax.
-
Solution: If possible, perform western blotting or other protein analysis techniques to compare the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your cancer and normal cell lines. This can help in selecting a more appropriate normal control cell line with lower expression of these proteins.
-
-
Off-Target Effects: The observed cytotoxicity may be due to off-target effects of Obatoclax.
-
Solution: Consider using a co-culture system where normal and cancer cells are grown together. This can sometimes provide a more physiologically relevant environment and may reveal a greater therapeutic window.
-
Issue 2: Observed Neurotoxicity in In Vitro or In Vivo Models
Problem: You are observing signs of neuronal cell death or dysfunction in your experiments.
Possible Causes and Solutions:
-
Direct Neuronal Toxicity: Obatoclax has known neurotoxic effects.
-
Solution 1: Neuroprotective Agents: While specific research on neuroprotective agents against Obatoclax is limited, general neuroprotective strategies could be explored. For example, antioxidants have been shown to protect neurons from various insults.[11] Co-treatment with antioxidants like N-acetylcysteine could be investigated.
-
Solution 2: Refine Delivery Method (for in vivo studies): If using animal models, consider alternative routes of administration that might reduce peak central nervous system exposure.
-
Solution 3: Use of a Blood-Brain Barrier Model: For in vitro studies, employing a co-culture model with brain endothelial cells to mimic the blood-brain barrier could provide insights into the transport and toxicity of Obatoclax to neuronal cells.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 (nM) | Incubation Time (hours) |
| Colorectal Cancer | HCT116 | 25.85 | 72 |
| Colorectal Cancer | HT-29 | 40.69 | 72 |
| Colorectal Cancer | LoVo | 40.01 | 72 |
| Multiple Myeloma | KMS12PE, KMS18, MY5, etc. | 52 - 1100 | 48-72 |
| Small Cell Lung Cancer | H526, H146, etc. | 80 - 1040 | 96 |
| Acute Myeloid Leukemia | MOLM13 | 4 - 160 | 24-72 |
| Acute Myeloid Leukemia | MV-4-11 | 9 - 46 | 24-72 |
| Glioblastoma | GS79, GS257, etc. | 17 - 562 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[6][7][12][13][14][15]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of this compound in your cell lines of interest.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells (both cancer and normal) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-culture Assay for Assessing Selective Cytotoxicity
This protocol allows for the assessment of Obatoclax's cytotoxicity on cancer cells while they are in direct contact with normal cells, providing a more physiologically relevant model.
Materials:
-
Cancer cell line (e.g., engineered to express a fluorescent protein like GFP)
-
Normal cell line
-
This compound
-
Co-culture compatible medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the normal cells in a multi-well plate and allow them to form a confluent monolayer.
-
Cancer Cell Overlay: Once the normal cells are confluent, seed the fluorescently-labeled cancer cells on top of the normal cell monolayer. Allow the cancer cells to attach and start proliferating.
-
Drug Treatment: Treat the co-culture with various concentrations of this compound.
-
Imaging: At different time points, acquire phase-contrast and fluorescent images of the co-culture.
-
Data Analysis: Quantify the number or area of fluorescent cancer cells in each well. This will allow you to assess the specific cytotoxicity of Obatoclax on the cancer cells in the presence of normal cells. The health and morphology of the non-fluorescent normal cells can be assessed by phase-contrast microscopy.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Obatoclax-induced apoptosis and autophagy.
Experimental Workflow
Caption: Workflow for assessing Obatoclax cytotoxicity.
Logical Relationship
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 8. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Vulnerability of Senescent Glioblastoma Cells to BCL-XL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scielo.br [scielo.br]
- 15. The Bcl-2 inhibitor Obatoclax overcomes resistance to histone deacetylase inhibitors SAHA and LBH589 as radiosensitizers in patient-derived glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum proteins on Obatoclax Mesylate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Obatoclax Mesylate in in vitro experiments. The information addresses common challenges, particularly the potential impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than what is reported in the literature. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to variability in IC50 values. One of the most common is the interaction of this compound with serum proteins in your cell culture medium. Obatoclax is a hydrophobic compound, and such molecules are known to bind to proteins like albumin, which is abundant in fetal bovine serum (FBS) and other sera. This binding can sequester the drug, reducing its free concentration and thus its availability to the cells, leading to a higher apparent IC50. Other factors to consider include:
-
Cell line-specific sensitivity: Different cell lines express varying levels of Bcl-2 family proteins, the targets of Obatoclax, which directly impacts their sensitivity.[1]
-
Solubility issues: Obatoclax has low aqueous solubility.[2] Improper dissolution or precipitation of the compound in the culture medium can lead to inaccurate concentrations.
-
Assay-specific parameters: The duration of drug exposure, cell seeding density, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50.
Q2: I observe significant precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?
A2: this compound is sparingly soluble in aqueous solutions. To improve its solubility and prevent precipitation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve Obatoclax at concentrations up to 50 mM.
-
Perform serial dilutions: When preparing working concentrations, perform serial dilutions of the DMSO stock in your culture medium. It is crucial to mix thoroughly after each dilution step.
-
Avoid shock precipitation: When adding the drug to the medium, add it dropwise while gently swirling the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically below 0.5%).
Q3: How do serum proteins, like those in FBS, affect the activity of this compound?
A3: Serum proteins, particularly albumin, can bind to hydrophobic drugs like Obatoclax.[3][4] This binding is a reversible interaction that can reduce the concentration of free, unbound drug available to enter the cells and interact with its intracellular targets.[3] The consequence of this is a potential underestimation of the drug's potency, reflected as a higher IC50 value in the presence of serum. The extent of this effect can vary depending on the concentration of serum used in the culture medium.
Q4: Should I conduct my experiments in serum-free or low-serum conditions?
A4: The decision to use serum-free or low-serum conditions depends on your experimental goals.
-
For mechanistic studies and to determine the direct cellular effects of Obatoclax: Using serum-free or low-serum medium can minimize the confounding effects of serum protein binding and provide a more accurate assessment of the drug's intrinsic activity.
-
For studies aiming to mimic a more physiological environment: Including serum is more representative of in vivo conditions where drugs will interact with plasma proteins. However, it is important to be aware of the potential for reduced drug availability.
If you choose to use serum, it is recommended to perform preliminary experiments to quantify the effect of different serum concentrations on Obatoclax activity in your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Drug Precipitation | Visually inspect your culture wells for any signs of precipitation after adding Obatoclax. If observed, review your drug dilution and addition protocol. Consider preparing fresh dilutions for each experiment. |
| Variability in Serum Batches | Different lots of FBS can have varying protein compositions, which can affect the extent of drug binding. If you suspect this is an issue, test a new lot of FBS or consider using a serum-free medium. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of drug treatment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For low-volume additions of concentrated stock solutions, use appropriate pipettes to ensure accuracy. |
Issue 2: Higher than Expected IC50 Values
| Potential Cause | Troubleshooting Step |
| Serum Protein Binding | To investigate the impact of serum, perform a dose-response experiment with varying concentrations of FBS (e.g., 0%, 1%, 5%, 10%). A rightward shift in the dose-response curve with increasing serum concentration suggests serum protein binding is occurring. |
| Drug Degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). |
| Cellular Efflux | Some cancer cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove drugs from the cell, reducing their intracellular concentration and efficacy. You can investigate this by co-incubating with known efflux pump inhibitors. |
Quantitative Data Summary
The following table can be used to document and compare the IC50 values of this compound under different experimental conditions to assess the impact of serum proteins.
| Cell Line | Serum Concentration (%) | IC50 (nM) | Fold Change in IC50 (vs. 0% Serum) |
| [Enter Cell Line] | 0 | 1.0 | |
| [Enter Cell Line] | 1 | ||
| [Enter Cell Line] | 5 | ||
| [Enter Cell Line] | 10 | ||
| [Enter Cell Line] | 20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X working solution of this compound in culture medium with the desired serum concentration. Perform serial dilutions to create a range of concentrations.
-
Drug Treatment: Remove the existing medium from the cells and add 100 µL of the 2X drug solution to each well. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protein Binding Assay (Ultrafiltration Method)
This protocol provides a general framework for assessing the binding of Obatoclax to serum proteins.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in culture medium containing different percentages of FBS (e.g., 0%, 5%, 10%).
-
Incubation: Incubate the samples at 37°C for a period sufficient to reach binding equilibrium (e.g., 1-2 hours).
-
Ultrafiltration: Transfer the samples to centrifugal filter units with a molecular weight cutoff that retains serum proteins (e.g., 10 kDa).
-
Centrifugation: Centrifuge the units according to the manufacturer's instructions to separate the free drug (filtrate) from the protein-bound drug (retentate).
-
Quantification: Measure the concentration of Obatoclax in the filtrate using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Calculation: The percentage of bound drug can be calculated as: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] * 100
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow to assess serum impact on Obatoclax.
Caption: Troubleshooting decision tree for Obatoclax experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound (GX15-070) from Supplier InvivoChem [invivochem.com]
- 3. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Leukemia Treatment: Obatoclax Mesylate vs. ABT-737
A Comparative Analysis of Two Prominent BH3 Mimetics in Antileukemic Activity
In the landscape of targeted cancer therapy, BH3 mimetics have emerged as a promising class of drugs that induce apoptosis in cancer cells by antagonizing anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. Among these, Obatoclax Mesylate and ABT-737 have been extensively studied for their potential in treating leukemia. This guide provides an objective comparison of their antileukemic activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Specificities
Both Obatoclax and ABT-737 function by mimicking the BH3 domain of pro-apoptotic proteins, thereby inhibiting the action of anti-apoptotic Bcl-2 family members.[1][2] However, their target specificity differs significantly, which underpins their distinct biological effects.
This compound is a pan-Bcl-2 inhibitor, meaning it has a broad spectrum of activity against multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2] This broad targeting can be advantageous in overcoming resistance mediated by the upregulation of Mcl-1, a common mechanism of resistance to more selective Bcl-2 inhibitors.[3]
ABT-737 , on the other hand, is a more selective BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w, but does not target Mcl-1 or A1.[2][4] This selectivity can lead to a more targeted therapeutic effect but also renders it susceptible to resistance in tumors that rely on Mcl-1 for survival.[3]
Caption: Mechanism of action of Obatoclax and ABT-737 on the Bcl-2 family proteins.
In Vitro Antileukemic Activity: A Quantitative Comparison
Numerous studies have evaluated the cytotoxic effects of Obatoclax and ABT-737 on various leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments.
| Cell Line | Drug | IC50 (µM) | Time Point (hours) | Reference |
| HL-60 | Obatoclax | ~0.03 - 0.2 | 48 | [2] |
| ABT-737 | ~0.3 - 1.0 | 48 | [2] | |
| U-937 | Obatoclax | ~0.05 - 0.3 | 48 | [2] |
| ABT-737 | ~0.5 - 1.5 | 48 | [2] | |
| ML-1 | Obatoclax | ~0.02 - 0.1 | 48 | [2] |
| ABT-737 | ~0.2 - 0.8 | 48 | [2] | |
| MOLT-4 | Obatoclax | ~0.01 - 0.05 | 48 | [2] |
| ABT-737 | ~0.1 - 0.5 | 48 | [2] | |
| MOLM13 | Obatoclax | 0.004–0.16 | 72 | [5] |
| MV-4-11 | Obatoclax | 0.009–0.046 | 72 | [5] |
| Kasumi 1 | Obatoclax | 0.008–0.845 | 72 | [5] |
| OCI-AML3 | Obatoclax | 0.012–0.382 | 72 | [5] |
| OCI-AML3 | ABT-737 | >10 | 48 | [6] |
Key Findings:
-
Single-Agent Potency: As a single agent, Obatoclax generally exhibits greater potency, with lower IC50 values across a range of leukemia cell lines compared to ABT-737.[1][2] This suggests that its broader inhibition of Bcl-2 family proteins, particularly Mcl-1, contributes to its enhanced cytotoxic effects when used alone.[2]
-
Overcoming Resistance: The resistance of certain cell lines, such as OCI-AML3, to ABT-737 is often attributed to high levels of Mcl-1 expression.[6] Obatoclax can overcome this resistance due to its ability to inhibit Mcl-1.[3]
Combination Therapy: Synergistic Effects and Apoptosis Induction
While Obatoclax shows superior single-agent activity, the combination of these BH3 mimetics with conventional chemotherapeutic agents reveals a more nuanced picture.
-
Enhanced Cytotoxicity: Both Obatoclax and ABT-737 synergistically enhance the cytotoxic effects of traditional anticancer drugs like mafosfamide and daunorubicin.[1]
-
Apoptosis Induction: Interestingly, studies have shown that ABT-737, when combined with cytotoxic agents, can induce apoptosis more effectively than Obatoclax in the same combination regimen.[1][2] This suggests that while Obatoclax is potent at reducing cell viability on its own, the selective pressure exerted by ABT-737 on Bcl-2 and Bcl-xL can more efficiently prime cells for apoptosis in the presence of a secondary insult from chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Obatoclax and ABT-737.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 2 x 10^4 viable cells per well.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or ABT-737 (e.g., 0.003–3 µM for Obatoclax, 0.1–50 µM for ABT-737) or a vehicle control.
-
Incubation: Plates are incubated for specified time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 5 µg/mL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The reaction is stopped by the addition of 100 µL of 0.1 N HCl in isopropanol to solubilize the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using an automatic plate reader.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of Obatoclax, ABT-737, or combination therapies for the specified duration.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]
Caption: A typical experimental workflow for comparing the antileukemic activity of two compounds.
Conclusion
The comparison between this compound and ABT-737 highlights the intricate relationship between target specificity and therapeutic efficacy in the context of leukemia. Obatoclax, as a pan-Bcl-2 inhibitor, demonstrates superior single-agent cytotoxicity, likely due to its ability to neutralize Mcl-1, a key resistance factor for the more selective ABT-737.[2][3] However, in combination with conventional chemotherapy, the selective pressure of ABT-737 on Bcl-2 and Bcl-xL appears to more effectively prime leukemia cells for apoptosis.[1][2]
The choice between these two agents, or their potential use in combination, will likely depend on the specific molecular profile of the leukemia, particularly the expression levels of different Bcl-2 family members. Further research, including clinical trials, is necessary to fully elucidate the optimal therapeutic strategies for leveraging the distinct antileukemic activities of this compound and ABT-737.[1][7][8]
References
- 1. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-737 is a useful component of combinatory chemotherapies for chronic myeloid leukaemias with diverse drug-resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase I Study of Obatoclax (Pan Anti-Apoptotic BCL-2 Family Small Molecule Inhibitor) in Combination with Vincristine/Doxorubicin/Dexrazoxane, in Children with Relapsed/Refractory Solid Tumors or Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Analysis of Obatoclax Mesylate and Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
In the landscape of Acute Myeloid Leukemia (AML) treatment, targeting the B-cell lymphoma 2 (BCL-2) family of proteins, key regulators of apoptosis, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two notable BH3 mimetics: Obatoclax Mesylate, a pan-BCL-2 inhibitor, and Venetoclax, a selective BCL-2 inhibitor, based on their performance in AML cell lines.
Mechanism of Action: A Tale of Two Inhibitors
Venetoclax functions as a highly selective inhibitor of the anti-apoptotic protein BCL-2.[1][2][3] In many hematologic malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis).[1] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins.[1][3] This action liberates pro-apoptotic proteins to activate the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[3]
This compound , in contrast, is a pan-inhibitor of the BCL-2 family.[4][5] It targets multiple anti-apoptotic proteins, including BCL-2, BCL-xL, BCL-w, and MCL-1.[4][6] This broader targeting profile allows Obatoclax to potentially overcome resistance mechanisms that may arise from the upregulation of other anti-apoptotic proteins in response to selective BCL-2 inhibition.[7][8] By inhibiting a wider range of anti-apoptotic proteins, Obatoclax promotes the release of pro-apoptotic proteins like Bak from Mcl-1 and Bim from both Bcl-2 and Mcl-1, leading to the activation of the apoptotic cascade.[9][10]
Comparative Efficacy in AML Cell Lines
The differential sensitivity of AML cell lines to Venetoclax and Obatoclax underscores their distinct mechanisms. Cell viability assays, such as the MTT assay, have been employed to determine the half-maximal inhibitory concentration (IC50) of each compound in various AML cell lines.
| Cell Line | Venetoclax IC50 | This compound IC50 | Key Characteristics |
| MOLM13 | <0.1 µM (sensitive)[7][8] | 0.004–0.16 µM[7][8] | FLT3-ITD positive[11] |
| MV-4-11 | <0.1 µM (sensitive)[7][8] | 0.009–0.046 µM[7][8] | FLT3-ITD positive[11] |
| Kasumi 1 | 5.4–6.8 µM (intermediate resistance)[7][8] | 0.008–0.845 µM[7][8] | t(8;21), KIT-mutated[11] |
| OCI-AML3 | 11–42 µM (resistant)[7][8] | 0.012–0.382 µM[7][8] | NPM1- and DNMT3A-mutated[11] |
| HL-60 | ~1.6 µM[12] | 1.3 ± 0.15 µM[13] | |
| U937 | 1.7 ± 0.25 µM[13] | ||
| OCI-AML2 | 1.1 nM (highly sensitive)[14] | ||
| THP-1 | 1.1 µM (resistant)[14] |
Notably, AML cell lines resistant to Venetoclax, such as OCI-AML3, demonstrate sensitivity to Obatoclax.[7][8] This suggests that the pan-inhibitory action of Obatoclax can overcome the intrinsic resistance to selective BCL-2 inhibition observed in some AML subtypes.[7][8]
Signaling Pathways and Experimental Workflows
The mechanisms of action of Venetoclax and Obatoclax can be visualized through their impact on the intrinsic apoptosis pathway.
Figure 1: Venetoclax selectively inhibits BCL-2, leading to apoptosis.
Figure 2: this compound's pan-inhibitory action on BCL-2 family proteins.
A typical experimental workflow to compare these two drugs in AML cell lines is outlined below.
Figure 3: Workflow for comparing the effects of Venetoclax and Obatoclax.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate AML cell lines (e.g., MOLM13, MV-4-11, Kasumi 1, OCI-AML3) in 96-well plates at a density of 2 x 10^4 viable cells per well.[7]
-
Drug Treatment: Treat the cells with a range of concentrations of Venetoclax (e.g., 0.1–50 µM) or this compound (e.g., 0.003–3 µM).[7] Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in isopropanol to solubilize the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using an automatic plate reader.
-
IC50 Calculation: Calculate the IC50 values using non-linear regression analysis.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the desired concentrations of Venetoclax or this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1, BAX, BAK) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Both this compound and Venetoclax are potent inducers of apoptosis in AML cell lines. Venetoclax exhibits high selectivity for BCL-2, making it highly effective in sensitive cell lines. However, its efficacy can be limited in cells that rely on other anti-apoptotic proteins for survival. Obatoclax, with its pan-inhibitory profile, demonstrates the ability to overcome this resistance, suggesting its potential as a therapeutic option in a broader range of AML subtypes, including those refractory to selective BCL-2 inhibition. The choice between a selective and a pan-BCL-2 inhibitor may depend on the specific molecular profile of the AML.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 4. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Apoptosis: A Comparative Guide to Biomarkers for Obatoclax Mesylate Response
For Researchers, Scientists, and Drug Development Professionals
Obatoclax Mesylate (GX15-070) is a small molecule inhibitor that has garnered interest for its ability to target multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Mcl-1, a key driver of therapeutic resistance. This guide provides a comprehensive comparison of biomarkers investigated in clinical trials for predicting response to Obatoclax, alongside alternative therapeutic strategies. We present quantitative data, detailed experimental protocols, and visual pathways to aid in the design and interpretation of future studies in the realm of apoptosis-targeted cancer therapy.
Targeting the Apoptotic Machinery: this compound vs. Alternatives
Obatoclax distinguishes itself from other Bcl-2 family inhibitors by its broad-spectrum activity. Unlike the selective Bcl-2 inhibitor Venetoclax (ABT-199) or the Bcl-2/Bcl-xL/Bcl-w inhibitor Navitoclax (ABT-263), Obatoclax also potently antagonizes Myeloid Cell Leukemia 1 (Mcl-1). This is significant, as Mcl-1 overexpression is a known mechanism of resistance to more selective Bcl-2 inhibitors[1].
Preclinical studies have demonstrated that Obatoclax can overcome Mcl-1-mediated resistance to apoptosis[1]. In vitro comparisons have shown that while the selective Bcl-2 inhibitor ABT-737 is ineffective in Mcl-1-overexpressing cells, Obatoclax retains its cytotoxic activity[1]. This suggests that tumors with high Mcl-1 expression may be particularly susceptible to Obatoclax.
Clinically, Venetoclax has achieved significant success, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[2][3]. The following tables summarize key clinical trial data for Obatoclax and Venetoclax, offering an indirect comparison of their activities in different hematological malignancies and solid tumors.
Quantitative Insights: Clinical Trial Data for Obatoclax and Venetoclax
Table 1: Summary of Clinical Trial Data for this compound
| Indication | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Key Findings & Biomarker Insights | Reference |
| Non-Small-Cell Lung Cancer (Relapsed) | Obatoclax + Docetaxel | 32 (Phase 2) | 11% (Partial Response) | Tolerable combination but with minimal response. No specific biomarker correlation reported. | [3] |
| Chronic Lymphocytic Leukemia (Advanced) | Obatoclax Monotherapy | 26 (Phase 1) | 4% (Partial Response) | Modest single-agent activity. Activation of Bax and Bak was demonstrated in peripheral blood mononuclear cells. | [4] |
| Myelofibrosis | Obatoclax Monotherapy | 22 (Phase 2) | 0% | No significant clinical activity observed at the tested dose and schedule. | [5] |
| Small-Cell Lung Cancer (Extensive-Stage) | Obatoclax + Carboplatin + Etoposide | 24 (Phase 1b) | Not Reported | Responders showed significantly increased levels of circulating full-length and cleaved cytokeratin 18 (CK18). | [6] |
| Acute Myeloid Leukemia (Untreated, Elderly) | Obatoclax Monotherapy | 18 (Phase 1/2) | Not Reported | Limited objective responses, but hematologic improvement was observed. |
Table 2: Summary of Key Clinical Trial Data for Venetoclax
| Indication | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Key Findings & Biomarker Insights | Reference |
| Chronic Lymphocytic Leukemia (Relapsed/Refractory) | Venetoclax Monotherapy | 116 | 79% | High response rates, including in patients with poor prognostic features. | [2] |
| Chronic Lymphocytic Leukemia (First-line) | Venetoclax + Obinutuzumab | 216 | Not Reported (Superior PFS) | Superior progression-free survival compared to chlorambucil-obinutuzumab. | |
| Acute Myeloid Leukemia (Newly Diagnosed, Unfit for Chemo) | Venetoclax + Azacitidine | 286 | 66.4% (CR + CRi) | Significantly improved overall survival compared to azacitidine alone. | [2][3] |
| Acute Myeloid Leukemia (Newly Diagnosed, Unfit for Chemo) | Venetoclax + Decitabine | 33 | 54% (CR + CRi) | High response rates in a smaller patient cohort. | [3] |
Potential Biomarkers for Obatoclax Response
Based on its mechanism of action and clinical and preclinical investigations, several biomarkers have been proposed to predict response to Obatoclax.
Mcl-1 Expression
Rationale: As a potent inhibitor of Mcl-1, the expression level of this protein in tumor cells is a strong candidate for a predictive biomarker. High Mcl-1 expression, which confers resistance to other Bcl-2 inhibitors, may indicate sensitivity to Obatoclax. Preclinical studies in mesothelioma cell lines have shown that cells addicted to Mcl-1 for survival are sensitive to Obatoclax[7].
Clinical Evidence: To date, no clinical trials have prospectively validated Mcl-1 expression as a predictive biomarker for Obatoclax response. However, in a study on primary AML samples, Obatoclax-induced apoptosis was associated with the release of the pro-apoptotic protein Bim from Bcl-2, suggesting this downstream event could serve as a pharmacodynamic biomarker[3].
Circulating Cell Death Markers
Rationale: Treatment with an apoptosis-inducing agent like Obatoclax should lead to an increase in markers of cell death in the circulation.
Clinical Evidence: In a Phase 1b trial of Obatoclax in combination with chemotherapy for Small-Cell Lung Cancer (SCLC), patients who responded to treatment showed significantly increased levels of circulating full-length and cleaved cytokeratin 18 (CK18), a marker of epithelial cell death[6]. This suggests that monitoring circulating CK18 levels could be a non-invasive way to assess treatment response early on.
BH3 Profiling
Rationale: BH3 profiling is a functional assay that measures the "apoptotic priming" of a cell, or how close it is to the threshold of apoptosis. By exposing permeabilized cells to a panel of BH3 peptides that mimic the action of pro-apoptotic proteins, it is possible to determine which anti-apoptotic Bcl-2 family members are critical for the cell's survival. This technique could potentially identify tumors that are highly dependent on the proteins targeted by Obatoclax.
Clinical Evidence: While BH3 profiling has shown promise in predicting response to other BH3 mimetics like Venetoclax in preclinical and early clinical studies, there is currently no published clinical data on its use to predict response to Obatoclax specifically.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the intricate mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: Obatoclax inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Caption: Workflow for analyzing predictive biomarkers for Obatoclax response.
Experimental Protocols
Immunohistochemistry for Mcl-1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical staining of Mcl-1 in FFPE tissue sections. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
- Heat slides at 60°C for 30-60 minutes.
- Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
- Immerse slides in 100% ethanol for 2 x 3 minutes.
- Immerse slides in 95% ethanol for 2 x 3 minutes.
- Immerse slides in 70% ethanol for 2 x 3 minutes.
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 9.0).
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse slides in wash buffer.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation:
- Incubate slides with a primary antibody against Mcl-1 diluted in blocking solution overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Rinse slides in wash buffer.
- Incubate slides with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Rinse slides in wash buffer.
- Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse slides in wash buffer.
7. Chromogen and Counterstaining:
- Incubate slides with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired stain intensity develops.
- Rinse slides in distilled water.
- Counterstain with hematoxylin.
- Rinse slides in distilled water.
8. Dehydration and Mounting:
- Dehydrate slides through graded ethanols and xylene.
- Mount with a permanent mounting medium.
BH3 Profiling of Patient Samples
This protocol outlines a general procedure for performing BH3 profiling on isolated mononuclear cells from patient blood or bone marrow samples.
1. Cell Isolation:
- Isolate mononuclear cells from fresh peripheral blood or bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with appropriate media (e.g., RPMI-1640).
2. Cell Permeabilization:
- Resuspend cells in a mitochondrial assay buffer (e.g., containing KCl, HEPES, MgCl2, KH2PO4, succinate, and EGTA).
- Add a low concentration of a gentle digitonin solution to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. The optimal digitonin concentration should be titrated for each cell type.
3. Exposure to BH3 Peptides:
- In a 96-well plate, add the permeabilized cells to wells containing a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations. Include a vehicle control (e.g., DMSO).
4. Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
- MOMP can be assessed by several methods:
- Cytochrome c release: After incubation with the BH3 peptides, centrifuge the plate and collect the supernatant. Measure the amount of released cytochrome c in the supernatant by ELISA or Western blot. Alternatively, fix and stain the remaining cells with a fluorescently labeled anti-cytochrome c antibody and analyze by flow cytometry.
- Mitochondrial membrane potential (ΔΨm) loss: Add a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., TMRE or JC-1). A decrease in fluorescence indicates MOMP. Analyze by flow cytometry or a fluorescence plate reader.
5. Data Analysis:
- Calculate the percentage of MOMP for each BH3 peptide concentration compared to the positive control (e.g., a potent activator of apoptosis like alamethicin) and the negative control (vehicle).
- The sensitivity to different BH3 peptides indicates the cell's dependence on specific anti-apoptotic Bcl-2 family members.
Conclusion
The development of biomarkers to predict response to targeted therapies is crucial for advancing personalized medicine. For this compound, a pan-Bcl-2 inhibitor, several promising biomarker strategies have been explored. While high Mcl-1 expression holds strong preclinical rationale as a predictive biomarker, its clinical validation is a critical next step. Circulating cell death markers like CK18 offer a non-invasive approach for monitoring treatment response. Furthermore, functional assays like BH3 profiling have the potential to provide a more integrated picture of a tumor's apoptotic dependencies.
This guide provides a framework for researchers and clinicians to understand the current landscape of biomarkers for Obatoclax and to design future studies aimed at identifying patient populations most likely to benefit from this and other apoptosis-targeting agents. The provided protocols and visualizations serve as practical tools to facilitate these endeavors. Further clinical investigation is warranted to translate these biomarker strategies into routine clinical practice and improve outcomes for patients with cancers dependent on the Bcl-2 family of proteins for survival.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Assessing Bax and Bak Activation Upon Obatoclax Mesylate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Obatoclax Mesylate's performance in activating the pro-apoptotic proteins Bax and Bak, benchmarked against other relevant Bcl-2 family inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective assessment for researchers in oncology and drug discovery.
Mechanism of Action: this compound
This compound is a small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins.[1] Unlike more selective inhibitors, Obatoclax is characterized as a pan-Bcl-2 inhibitor, targeting multiple members including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[2][3] By binding to the BH3-binding groove of these anti-apoptotic proteins, Obatoclax prevents them from sequestering the pro-apoptotic effector proteins Bax and Bak.[4] This leads to the activation of Bax and Bak, which then undergo conformational changes, oligomerize at the outer mitochondrial membrane, and induce mitochondrial outer membrane permeabilization (MOMP). This process culminates in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase-mediated apoptosis.[4][5]
Interestingly, some studies suggest that Obatoclax may also directly activate Bax, distinguishing it from other BH3 mimetics like ABT-737 which primarily act by liberating Bax and Bak from anti-apoptotic Bcl-2 proteins.[2][6]
Comparative Data on Bcl-2 Family Inhibitors
The following tables summarize the key characteristics and reported efficacy of this compound in comparison to other notable Bcl-2 inhibitors.
| Inhibitor | Target Profile | Reported IC50 / Ki Values | Key Differentiator |
| This compound | Pan-Bcl-2 inhibitor (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1)[2][3] | Ki for Bcl-2: ~3 µM; IC50 in various cell lines: 52 nM to 1100 nM[7] | Broad-spectrum activity, including Mcl-1 inhibition, which is a common resistance mechanism to other Bcl-2 inhibitors.[2][3] May also directly activate Bax.[6] |
| ABT-737 | Selective for Bcl-2, Bcl-xL, and Bcl-w[2] | Ki for Bcl-2, Bcl-xL, Bcl-w: ≤1 nM | High affinity for Bcl-2 and Bcl-xL, but does not inhibit Mcl-1.[2] Its activity is highly dependent on the presence of Bax and Bak. |
| Venetoclax (ABT-199) | Highly selective for Bcl-2[7] | Ki for Bcl-2: <0.01 nM | High selectivity for Bcl-2, which can reduce off-target toxicities like thrombocytopenia associated with Bcl-xL inhibition.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of Bax and Bak activation are provided below.
Co-Immunoprecipitation of Activated Bax and Bak
This protocol is designed to specifically pull down the conformationally changed, activated forms of Bax and Bak.
Materials:
-
Cells treated with this compound or other compounds.
-
Lysis Buffer (e.g., CHAPS-based buffer: 150 mM NaCl, 10 mM HEPES pH 7.4, 1% CHAPS, with protease inhibitors).
-
Antibodies:
-
Conformation-specific anti-Bax antibody (e.g., clone 6A7).
-
Conformation-specific anti-Bak antibody (e.g., clone G317-2).
-
Control IgG antibody.
-
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., Lysis buffer with reduced detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Western blot apparatus and reagents.
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in CHAPS-based lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the conformation-specific anti-Bax or anti-Bak antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and wash three times with Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bax and Bak to detect the activated forms.
-
Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cells treated with this compound or other compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound or other compounds.
-
Mitochondria/Cytosol Fractionation Kit.
-
Anti-cytochrome c antibody.
-
Antibodies against mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers for fraction purity control.
-
Western blot apparatus and reagents.
Procedure:
-
Cell Fractionation:
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody to detect its presence in each fraction.
-
Probe separate blots or strip and re-probe the same blot with antibodies against COX IV (mitochondrial marker) and GAPDH (cytosolic marker) to verify the purity of the fractions. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control indicates apoptosis induction.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to Bax/Bak activation and apoptosis.
Caption: Workflow for the immunoprecipitation of conformationally active Bax and Bak.
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OBATOCLAX and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genetex.com [genetex.com]
- 6. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. abcam.cn [abcam.cn]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
A Head-to-Head In Vitro Comparison of Pan-Bcl-2 Inhibitors: Navitoclax vs. Obatoclax vs. AT-101
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three prominent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins: Navitoclax (ABT-263), Obatoclax (GX15-070), and AT-101. This guide synthesizes in vitro experimental data to evaluate their performance and specificity, offering insights into their potential applications in apoptosis research and oncology.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death.[1] Small molecule inhibitors, often termed BH3 mimetics, that antagonize these anti-apoptotic proteins have emerged as a promising therapeutic strategy.[1] This guide focuses on a comparative analysis of Navitoclax, a potent dual inhibitor of Bcl-2 and Bcl-xL, and two pan-inhibitors, Obatoclax and AT-101, which target a broader range of Bcl-2 family members.
Molecular Profiles and Mechanisms of Action
Navitoclax (ABT-263): An orally bioavailable small molecule that acts as a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[2][3] It does not, however, effectively inhibit Mcl-1 or A1, which can be a mechanism of resistance.[4][5]
Obatoclax (GX15-070): Characterized as a pan-Bcl-2 family inhibitor, Obatoclax is designed to bind to the BH3-binding groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][6] Its broad-spectrum activity allows it to potentially overcome resistance mediated by the redundancy of different anti-apoptotic proteins.[1]
AT-101: An orally active derivative of gossypol, AT-101 is a pan-Bcl-2 family inhibitor targeting Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[7][8] It functions by binding to the BH3-binding pocket of these proteins, thereby promoting apoptosis.[9]
Quantitative Comparison of In Vitro Efficacy
The in vitro efficacy of Bcl-2 inhibitors is typically evaluated through biochemical binding assays to determine their affinity for target proteins (Ki values) and cell-based assays to measure their ability to inhibit cell growth or induce apoptosis (IC50 values). A lower Ki or IC50 value indicates higher potency.
Binding Affinity (Ki) of Pan-Bcl-2 Inhibitors Against Bcl-2 Family Proteins
| Inhibitor | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | A1 (Ki, µM) | Reference(s) |
| Navitoclax (ABT-263) | ≤0.001 | ≤0.0005 | ≤0.001 | 0.55 | 0.34 | [10] |
| Obatoclax (GX15-070) | 1.11 | 4.69 | 7.01 | 2.00 | 5.00 | [10] |
| Gossypol (parent compound of AT-101) | 0.28 | 3.03 | 1.40 | 1.75 | >10 | [10] |
Cytotoxicity (IC50) of Pan-Bcl-2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cancer Type | IC50 (µM) | Reference(s) |
| Navitoclax (ABT-263) | NHL cell lines (sensitive) | Non-Hodgkin Lymphoma | < 1 | [2] |
| Navitoclax (ABT-263) | U2OS | Osteosarcoma | More potent than Obatoclax | [11] |
| Obatoclax (GX15-070) | Neuroblastoma cell lines | Neuroblastoma | 0.014 - 1.449 | [1] |
| Obatoclax (GX15-070) | Multiple Myeloma cell lines | Multiple Myeloma | 0.052 - 1.1 | [1] |
| Obatoclax (GX15-070) | RDES Ewing Sarcoma cells | Ewing Sarcoma | Sensitive (in contrast to Navitoclax) | [11] |
| AT-101 | A549 | Non-Small Cell Lung Cancer | 2.27 | [7] |
| AT-101 | H460 | Non-Small Cell Lung Cancer | 3.12 | [7] |
| AT-101 | Multiple Myeloma cell lines | Multiple Myeloma | ~5 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of the evaluation and mechanism of action of these inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Bim in Obatoclax Mesylate-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Obatoclax Mesylate's performance in inducing apoptosis, with a specific focus on validating the critical role of the pro-apoptotic protein Bim. The information presented is supported by experimental data from preclinical studies to assist in the evaluation and potential application of Obatoclax in cancer therapy research.
This compound is a small molecule inhibitor that targets multiple anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2] Its broad-spectrum activity distinguishes it from more selective BH3 mimetics. The central mechanism of Obatoclax-induced apoptosis involves the liberation of pro-apoptotic BH3-only proteins, such as Bim, from their sequestration by anti-apoptotic Bcl-2 family members.[3][4]
Data Presentation: The Impact of Bim on Obatoclax Efficacy
The pro-apoptotic protein Bim has been identified as a critical mediator in the apoptotic pathway induced by Obatoclax, particularly in combination therapies. Experimental evidence consistently demonstrates that the depletion of Bim significantly curtails the cytotoxic effects of Obatoclax.
| Experimental Condition | Cell Line | Key Finding | Quantitative Outcome | Reference |
| Obatoclax in Combination with Sorafenib | Human Myeloid Leukemia (U937) | Knockdown of Bim expression via shRNA significantly reduced the lethality of the Obatoclax and Sorafenib combination. | A significant attenuation of apoptosis was observed in Bim knockdown cells compared to control cells. The percentage of apoptotic cells was markedly decreased. | [1][2][3] |
| Obatoclax as a Single Agent | Melanoma Cells | Knockdown of Bim had no significant effect on Obatoclax-induced apoptosis in this specific context, suggesting other BH3-only proteins like Noxa may play a more dominant role. | No significant difference in apoptosis levels was reported between control and Bim knockdown cells. | [5] |
| Dexamethasone and Obatoclax Synergy | Multiple Myeloma (KMS-11) | Knockdown of Mcl-1 induced cell death, which was partially rescued by the simultaneous knockdown of Bim. Dexamethasone-induced Bim, sensitizing cells to Obatoclax. | The survival of KMS-11 cells was shown to be dependent on the functional ratio of Mcl-1 and Bim. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Bim's role in Obatoclax-induced apoptosis are provided below.
shRNA-Mediated Knockdown of Bim
This protocol describes the stable knockdown of Bim expression in leukemia cell lines using a retroviral transduction system.
-
Vector and shRNA Design:
-
Short hairpin RNA (shRNA) sequences targeting Bim are designed and cloned into a suitable retroviral vector (e.g., pSUPER.retro).
-
A non-targeting scrambled shRNA is used as a negative control.
-
-
Retrovirus Production:
-
HEK293T cells are co-transfected with the shRNA-containing retroviral vector and packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.
-
The viral supernatant is harvested 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Target leukemia cells (e.g., U937) are incubated with the viral supernatant in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
The process may be repeated to increase the percentage of transduced cells.
-
-
Selection and Verification:
-
Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
Knockdown efficiency is confirmed by Western blot analysis of Bim protein levels.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Preparation:
-
Cells are seeded and treated with this compound (and/or other compounds) for the desired duration.
-
Both adherent and suspension cells are collected. For adherent cells, they are first washed with PBS and then detached using trypsin.
-
-
Staining:
-
Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V is added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) is added immediately before analysis.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
The cell population is differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for Bcl-2 family proteins (e.g., Bim, Bcl-2, Mcl-1, cleaved caspase-3, PARP) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of Bim's role in Obatoclax-induced apoptosis.
Caption: Obatoclax-induced apoptosis signaling pathway.
Caption: Experimental workflow for Bim knockdown.
Caption: Logical relationship of Bim in apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OBATOCLAX and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax Mesylate Efficaciously Circumvents ABT-737 Resistance by Targeting Mcl-1
A comparative analysis of BH3 mimetics in overcoming resistance in cancer cells reveals the potential of pan-Bcl-2 inhibitors. This guide provides an objective comparison of Obatoclax Mesylate's performance against other alternatives in ABT-737 resistant cells, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The development of resistance to targeted cancer therapies is a significant clinical challenge. ABT-737, a potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, has shown promise in treating various hematological malignancies. However, its efficacy is often limited by the overexpression of another anti-apoptotic protein, Mcl-1, which ABT-737 fails to neutralize. This guide delves into the efficacy of this compound, a pan-Bcl-2 family inhibitor, in overcoming ABT-737 resistance, and provides a comparative analysis with other compounds.
Mechanism of ABT-737 Resistance and the Role of Mcl-1
Resistance to ABT-737 is primarily attributed to the upregulation of the anti-apoptotic protein Mcl-1.[1][2] ABT-737 acts by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby releasing pro-apoptotic "activator" proteins like Bim. This liberation of Bim allows it to activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[3] In resistant cells, however, the increased levels of Mcl-1 sequester Bim that is displaced from Bcl-2 and Bcl-xL by ABT-737, thus preventing the initiation of the apoptotic cascade.[1][2] This mechanism highlights the necessity of targeting Mcl-1 to overcome ABT-737 resistance.
This compound: A Pan-Bcl-2 Inhibitor Solution
This compound (GX15-070) is a small molecule inhibitor that, unlike ABT-737, targets a wider range of anti-apoptotic Bcl-2 family proteins, including Mcl-1.[4][5] This broader specificity allows Obatoclax to be effective in cell lines where resistance to ABT-737 is mediated by Mcl-1. Studies have demonstrated that Obatoclax can induce apoptosis in ABT-737-resistant cells and can also work synergistically with ABT-737 to enhance cell death in various cancer cell lines.[4][6]
Comparative Efficacy: this compound vs. Alternatives
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, ABT-737, and another investigational drug, Gossypol, in both ABT-737 sensitive and resistant cell lines. Gossypol, a natural polyphenolic aldehyde, has also been shown to overcome ABT-737 resistance by inducing the expression of the pro-apoptotic BH3-only protein Noxa, which in turn neutralizes Mcl-1.
| Cell Line | Drug | IC50 (µM) | Reference |
| Leukemia Cell Lines (ABT-737 Sensitive) | |||
| ALL (7 cell lines) | ABT-737 | 0.05 - 1.6 | [6] |
| ALL (7 cell lines) | Obatoclax | 0.6 - 5.7 | [6] |
| K562 (CML) | ABT-737 | 31 | [6] |
| K562 (CML) | Obatoclax | 0.6 - 5.7 | [6] |
| Leukemia Cell Lines (ABT-737 Resistant Phenotype - High Mcl-1) | |||
| Nalm-6 (Parental) | ABT-737 | ~0.05 | |
| Nalm-6 (ABT-R) | ABT-737 | >1 | |
| Nalm-6 (ABT-R) | Gossypol | ~5 | |
| Reh (Parental) | ABT-737 | ~0.1 | |
| Reh (ABT-R) | ABT-737 | >1 | |
| Reh (ABT-R) | Gossypol | ~7.5 | |
| Melanoma Cell Lines (Relatively ABT-737 Resistant) | |||
| Mel-RM | ABT-737 | >10 | [7] |
| Mel-RM | Obatoclax | ~0.3 - 1 | [7] |
| MM200 | ABT-737 | >10 | [7] |
| MM200 | Obatoclax | ~0.3 - 1 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (this compound, ABT-737, Gossypol) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.
Western Blot Analysis for Bcl-2 Family Proteins
Objective: To assess the expression levels of anti-apoptotic (Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic (Bim, Noxa) proteins following drug treatment.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, Bim, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Protocol:
-
Treat cells with the test compounds as described for the Western blot analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Molecular Mechanisms
To better illustrate the signaling pathways and experimental workflows, the following diagrams were generated using the DOT language.
Caption: ABT-737 mechanism in sensitive cells.
Caption: Mechanism of ABT-737 resistance via Mcl-1.
Caption: Obatoclax overcomes resistance by inhibiting Mcl-1.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBATOCLAX and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Obatoclax Mesylate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Obatoclax Mesylate, an investigational drug classified as acutely toxic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Hazard Identification and Safety Precautions
This compound is categorized as "Acute toxicity, oral (Category 3)," with the hazard statement "H301: Toxic if swallowed."[1][2] Due to its hazardous nature, strict safety protocols must be followed during handling and disposal.
Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevent skin contact. |
| Lab Coat | Standard laboratory coat | Protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevent eye contact with the powder or solutions. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood. | Avoid inhalation of the powdered compound. |
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following step-by-step procedure is a general guideline and should be adapted to comply with your institution's specific policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: This includes unused or expired neat compounds, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, and bench paper), and any spill cleanup materials.
-
Liquid Waste: This includes solutions containing this compound. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be considered hazardous waste unless triple-rinsed. The rinsate from the triple-rinse must be collected as hazardous liquid waste.
Step 2: Waste Container Labeling
-
Clear Identification: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated and properly managed Satellite Accumulation Area.[3]
-
Secondary Containment: The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure Storage: The SAA must be a secure area with limited access.
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once the hazardous waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to schedule a pickup.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sink.
Decontamination of Laboratory Surfaces and Equipment
-
Decontamination Solution: Use a suitable decontamination solution as recommended by your institution's EHS department to clean any surfaces or equipment that may have come into contact with this compound.
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Obatoclax Mesylate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Obatoclax Mesylate. It outlines critical personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans to ensure the safety of personnel and the integrity of research.
This compound is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins and is classified as an acutely toxic and skin-irritating substance.[1][2] Due to its cytotoxic nature, stringent adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures for the equipment listed below.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff. While specific breakthrough time data for this compound is not available, it is recommended to select gloves tested according to ASTM D6978 standards. Change gloves every hour or immediately if contaminated or damaged. |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material should be worn. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved N95 respirator or a higher level of respiratory protection is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize the risk of exposure. The following workflow must be followed for all procedures involving this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research laboratory setting.
-
Preparation: Before starting, ensure the Biological Safety Cabinet (BSC) is certified and operating correctly. Decontaminate the work surface of the BSC. Assemble all necessary materials, including the this compound vial, DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
Personal Protective Equipment: Don the required PPE as specified in the table above (double nitrile gloves, safety goggles, and a chemotherapy gown).
-
Weighing: If starting with the powdered form, carefully weigh the desired amount of this compound in a tared, sterile microcentrifuge tube within a ventilated balance enclosure or powder containment hood.
-
Dissolution: In the BSC, add the appropriate volume of DMSO to the this compound to achieve a 10 mM concentration.[3] For example, for 1 mg of this compound (MW: 413.49 g/mol ), add approximately 241.8 µL of DMSO. Cap the tube securely.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, labeled microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[4]
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment used during the procedure. Dispose of all contaminated materials, including pipette tips, tubes, and wipes, in the appropriate cytotoxic waste containers as outlined in the disposal plan.
Disposal Plan
The proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Container Type | Disposal Procedure |
| Sharps | Purple-lidded, puncture-resistant sharps container | Needles, syringes, glass vials, and any other contaminated sharp objects.[1][5] |
| Non-Sharp Solid Waste | Yellow container with a purple lid | Contaminated gloves, gowns, bench paper, pipette tips, and plasticware.[1][5] |
| Liquid Waste | Labeled, sealed, hazardous chemical waste container | Unused stock solutions, cell culture media containing this compound, and rinsates from cleaning contaminated glassware. |
All waste containers must be clearly labeled as "Cytotoxic Waste" and handled by trained personnel for final disposal according to institutional and local regulations for hazardous waste. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
